8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-2-1-3-11-4-6(8(12)13)10-7(5)11/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREYKECANVXONJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677533 | |
| Record name | 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026201-45-5 | |
| Record name | 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine core is a privileged structure found in numerous biologically active compounds. This document outlines a robust synthetic pathway, delves into the mechanistic underpinnings of the reaction, and details the analytical techniques essential for the structural elucidation and purity assessment of the target compound. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and study this important molecule.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a vital heterocyclic motif in modern medicinal chemistry, renowned for its diverse pharmacological activities. Its structural similarity to purines allows it to interact with a wide array of biological targets. This has led to the development of numerous drugs, including Zolpidem (an ambient sedative-hypnotic), Alpidem (an anxiolytic), and Saripidem (an anti-inflammatory agent). The functionalization of the imidazo[1,2-a]pyridine core, such as the introduction of a bromine atom at the 8-position and a carboxylic acid at the 2-position, provides a versatile platform for the generation of novel chemical entities with potentially enhanced or novel biological profiles. The bromine atom can serve as a handle for further synthetic transformations, such as cross-coupling reactions, while the carboxylic acid moiety can be derivatized to amides, esters, and other functional groups to modulate physicochemical properties and target engagement.
Synthetic Strategy and Mechanism
The synthesis of this compound is most effectively achieved through a two-step process:
-
Step 1: Synthesis of the Ester Precursor, Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate. This involves the cyclocondensation of 3-bromo-2-aminopyridine with ethyl bromopyruvate.
-
Step 2: Hydrolysis of the Ester. The ethyl ester is then hydrolyzed to the corresponding carboxylic acid.
This approach is favored due to the ready availability of the starting materials and the generally high yields of the reactions.
Mechanistic Insights into the Cyclocondensation Reaction
The formation of the imidazo[1,2-a]pyridine ring system proceeds via a well-established mechanism. The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of 3-bromo-2-aminopyridine on the electrophilic carbon of the α-bromoketone (ethyl bromopyruvate). This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine core. The presence of a mild base, such as sodium bicarbonate, facilitates the reaction by neutralizing the hydrobromic acid byproduct.
Spectroscopic Data for 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a well-recognized privileged structure, appearing in a number of approved drugs and clinical candidates due to its ability to interact with a wide range of biological targets. The introduction of a bromine atom and a carboxylic acid moiety at specific positions on this scaffold provides opportunities for further chemical modification and modulation of its physicochemical and pharmacological properties.
Accurate and comprehensive spectroscopic characterization is a cornerstone of modern chemical research and development. It provides unambiguous confirmation of the chemical structure of a synthesized compound, assesses its purity, and offers insights into its electronic and conformational properties. This technical guide provides an in-depth overview of the expected spectroscopic data for this compound, covering Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The protocols and interpretations presented herein are designed to be a valuable resource for researchers working with this and related compounds.
Molecular Structure and Spectroscopic Overview
The chemical structure of this compound is presented below.
An In-depth Technical Guide to 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a prominent heterocyclic scaffold recognized as a "privileged" structure in medicinal chemistry.[1][2] Its unique bicyclic 5-6 fused ring structure provides a rigid and planar framework that can effectively interact with a variety of biological targets. This has led to its incorporation into numerous marketed drugs with diverse therapeutic applications, including the anxiolytic alpidem, the hypnotic zolpidem, and the gastroprotective zolimidine.[3][4] The scaffold's versatility allows for structural modifications at various positions, enabling the fine-tuning of physicochemical and pharmacological properties.[1][3] This guide focuses on a specific, synthetically valuable derivative: 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid, a building block poised for creating novel chemical entities in drug discovery and materials science.
Physicochemical and Structural Properties
This compound is a solid compound at room temperature. Its structure features the core imidazo[1,2-a]pyridine skeleton, substituted with a bromine atom at the 8-position of the pyridine ring and a carboxylic acid group at the 2-position of the imidazole ring.
| Property | Data | Source |
| Molecular Formula | C₈H₅BrN₂O₂ | [5][6] |
| Molecular Weight | 241.04 g/mol | [7] |
| CAS Number | 1026201-45-5 | [6] |
| Physical Form | Solid | |
| Predicted XlogP | 2.3 | [5] |
| InChI Key | OREYKECANVXONJ-UHFFFAOYSA-N | [5] |
Table 1: Core Physicochemical Properties.
The bromine atom at C8 and the carboxylic acid at C2 significantly influence the electronic properties of the heterocyclic system. The carboxylic acid is an electron-withdrawing group, which modulates the reactivity of the imidazole portion of the scaffold. The bromine atom, while also electron-withdrawing, serves as a crucial synthetic handle for further molecular elaboration, particularly through cross-coupling reactions.[8][9]
Synthesis and Spectroscopic Characterization
The synthesis of this compound can be logically approached through a cyclization reaction, a common strategy for forming the imidazo[1,2-a]pyridine core.[10] A plausible and efficient route involves the condensation of a substituted 2-aminopyridine with a bromopyruvic acid derivative.
A similar synthesis has been reported for the analogous 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid, which was prepared via the cyclization of 2-aminopyridin-3-ol with bromopyruvic acid.[11]
Proposed Synthetic Protocol:
-
Starting Materials: 3-Bromo-2-aminopyridine and Bromopyruvic acid.
-
Reaction: A suspension of 3-Bromo-2-aminopyridine in a suitable solvent (e.g., anhydrous methanol or THF) is treated with bromopyruvic acid.
-
Cyclization: The mixture is heated under reflux for several hours to facilitate the condensation and intramolecular cyclization.
-
Work-up and Purification: After cooling, the resulting product is isolated, washed, and purified, typically by recrystallization or column chromatography, to yield the target compound.[11]
Caption: Proposed synthesis of the target molecule.
Spectroscopic Profile
While a full experimental dataset for this specific molecule is not publicly detailed, spectral data is available from chemical suppliers.[12] Based on the structure and data for related compounds, the following characteristics are expected:
-
¹H NMR: The proton NMR spectrum would show distinct aromatic signals for the protons on the pyridine and imidazole rings. The chemical shifts would be influenced by the positions of the bromine and carboxylic acid substituents.
-
¹³C NMR: The carbon spectrum would reveal signals for all eight carbon atoms in the molecule, with the carboxyl carbon appearing significantly downfield.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio).[5]
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its dual reactivity, offering two distinct points for chemical modification. This makes it a highly versatile building block for constructing complex molecules and chemical libraries.
Reactions at the 8-Bromo Position
The carbon-bromine bond on the pyridine ring is a prime site for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, a cornerstone of modern medicinal chemistry.[8]
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds, introducing aryl or heteroaryl groups.
-
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to install alkynyl moieties.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, introducing diverse amino groups.
-
Aminocarbonylation: A palladium-catalyzed reaction with an amine and carbon monoxide can be used to synthesize 8-carboxamido derivatives, a functionality present in several pharmacologically active molecules.[13]
Caption: Key reaction pathways for the scaffold.
Reactions at the 2-Carboxylic Acid Position
The carboxylic acid group is readily converted into other functional groups, most notably amides, which are prevalent in drug molecules.
-
Amide Bond Formation: Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to couple the carboxylic acid with a wide range of primary and secondary amines, generating a diverse library of amides. The synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid amides has been successfully demonstrated using this approach.[11]
-
Esterification: The carboxylic acid can be converted to esters through reaction with alcohols under acidic conditions (Fischer esterification) or by other standard methods.
Applications in Drug Discovery and Materials Science
The imidazo[1,2-a]pyridine scaffold is a proven pharmacophore, with derivatives exhibiting a vast range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][14]
-
Kinase Inhibitors: The scaffold can act as a hinge-binding motif in many protein kinases. The dual functionality of 8-bromo- and 2-carboxy- derivatives allows for the synthesis of libraries targeting specific kinases, such as PDGFR, for which imidazo[1,2-a]pyridines have shown potent activity.[15]
-
Antituberculosis Agents: Imidazo[1,2-a]pyridine amides have emerged as a promising class of antituberculosis agents, with some compounds showing significant potency against multidrug-resistant strains.[4] The ability to easily generate amide libraries from the title compound makes it an attractive starting point for developing new anti-infectives.
-
Materials Science: The rigid, aromatic nature of the imidazo[1,2-a]pyridine core also lends itself to applications in materials science.[3] The C8-bromo position allows for the introduction of electronically active groups, making these compounds potential building blocks for organic semiconductors or sensors.[9]
Conclusion
This compound is a strategically important building block for chemical synthesis. Its structure combines the pharmacologically validated imidazo[1,2-a]pyridine core with two orthogonal synthetic handles: a bromine atom ripe for cross-coupling and a carboxylic acid ready for amide formation. This dual reactivity provides researchers with a powerful and flexible platform to generate novel, diverse, and complex molecules for screening in drug discovery programs and for the development of advanced functional materials.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. PubChemLite - this compound (C8H5BrN2O2) [pubchemlite.lcsb.uni.lu]
- 6. This compound CAS#: 1026201-45-5 [amp.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. Buy 8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine (EVT-12231524) [evitachem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound(1026201-45-5) 1H NMR [m.chemicalbook.com]
- 13. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid: Starting Materials and Strategic Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents. Its unique electronic and steric properties allow for diverse functionalization, leading to compounds with a wide array of biological activities. Notably, derivatives of this scaffold have demonstrated efficacy as anxiolytics, hypnotics (e.g., Zolpidem), and anti-mycobacterial agents. The specific analogue, 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid, serves as a crucial building block for the synthesis of more complex molecules, where the bromine atom provides a handle for further chemical modifications such as cross-coupling reactions, and the carboxylic acid group allows for amide bond formation or other derivatizations. This guide provides a detailed exploration of the common starting materials and synthetic strategies for preparing this valuable intermediate.
The Primary Synthetic Pathway: A Convergent Approach
The most prevalent and efficient synthesis of this compound involves a condensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound. This approach is favored for its reliability and the commercial availability of the requisite starting materials.
Core Starting Materials:
The synthesis fundamentally relies on two key building blocks:
-
2-Amino-3-bromopyridine: This commercially available reagent provides the pyridine portion of the final fused ring system. The bromine atom at the 3-position of the pyridine ring ultimately becomes the 8-bromo substituent in the imidazo[1,2-a]pyridine product. The amino group is crucial for the initial nucleophilic attack on the carbonyl component. 2-Amino-3-bromopyridine is a versatile building block in organic synthesis, with the amino group enabling a variety of transformations and the bromine atom acting as a good leaving group for cross-coupling reactions.[1]
-
Ethyl 3-bromopyruvate or Bromopyruvic acid: These α-halocarbonyl compounds provide the three-carbon unit that forms the imidazole ring.
-
Ethyl 3-bromopyruvate is a commonly used, reactive alkylating agent and electrophile.[2] Its α-bromo ketone functionality readily reacts with the nucleophilic amino group of the pyridine. The ethyl ester can be subsequently hydrolyzed to the desired carboxylic acid in the final product.
-
Bromopyruvic acid can also be used directly, which circumvents the need for a final hydrolysis step. However, its handling can be more challenging due to its acidic and reactive nature.
-
The overall synthetic strategy is depicted in the workflow below:
Figure 1: Primary synthetic workflow for this compound.
Experimental Protocol: A Step-by-Step Methodology
The following protocol outlines a typical procedure for the synthesis of this compound, starting from 2-amino-3-bromopyridine and ethyl 3-bromopyruvate.
Step 1: Condensation and Cyclization
-
To a solution of 2-amino-3-bromopyridine (1.0 eq.) in a suitable solvent such as ethanol or acetonitrile, add ethyl 3-bromopyruvate (1.1 eq.).
-
The reaction mixture is then heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product, ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate, can be purified by column chromatography on silica gel.
Causality: The initial step involves the nucleophilic attack of the exocyclic amino group of 2-amino-3-bromopyridine on the electrophilic carbonyl carbon of ethyl 3-bromopyruvate. This is followed by an intramolecular cyclization, where the endocyclic pyridine nitrogen attacks the carbon bearing the bromine atom, leading to the formation of the fused imidazo[1,2-a]pyridine ring system.
Step 2: Ester Hydrolysis
-
The purified ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate is dissolved in a mixture of a suitable solvent (e.g., ethanol or THF) and an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide (typically 2-3 eq.).
-
The reaction mixture is stirred at room temperature or gently heated until the hydrolysis is complete, as monitored by TLC or LC-MS.
-
After completion, the organic solvent is removed under reduced pressure. The aqueous solution is then acidified with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 3-4.
-
The precipitated solid, this compound, is collected by filtration, washed with water, and dried under vacuum.
Causality: The basic conditions facilitate the saponification of the ethyl ester to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product, which is often insoluble in the acidic aqueous medium and precipitates out.
Alternative Synthetic Strategies and Starting Materials
While the aforementioned pathway is the most common, alternative methods for the synthesis of the imidazo[1,2-a]pyridine core exist and can be adapted for the preparation of the target molecule.
| Synthetic Strategy | Key Starting Materials | Reagents/Catalysts | Advantages | Disadvantages |
| One-Pot, Three-Component Reaction | 2-aminopyridines, aldehydes, and terminal alkynes | Copper salts (e.g., CuSO₄/TsOH) | High atom economy, operational simplicity.[3] | May require optimization for specific substrates; regioselectivity can be a challenge. |
| Groebke–Blackburn–Bienaymé Reaction (GBBR) | 2-aminopyridines, aldehydes, and isocyanides | Lewis or Brønsted acids | Access to diverse 3-aminoimidazo[1,2-a]pyridines.[4][5] | Not directly applicable for the 2-carboxylic acid moiety without further functional group manipulation. |
| Microwave-Assisted Synthesis | Aromatic ketones, N-bromosuccinimide (NBS), and 2-aminopyridines | Lemon juice (as a natural acid catalyst) | Rapid reaction times, environmentally benign.[6] | Primarily demonstrated for 2-aryl-imidazo[1,2-a]pyridines; would require a different ketone starting material. |
Conclusion
The synthesis of this compound is a well-established process that primarily relies on the condensation of 2-amino-3-bromopyridine with an α-halopyruvate derivative. This method is robust, scalable, and utilizes readily available starting materials. Understanding the underlying reaction mechanism and the role of each component is crucial for optimizing reaction conditions and achieving high yields of the desired product. For researchers and drug development professionals, this versatile building block opens the door to a vast chemical space of novel imidazo[1,2-a]pyridine derivatives with significant therapeutic potential.
References
"physicochemical properties of 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid"
An In-depth Technical Guide to the Physicochemical Properties of 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This guide provides a detailed examination of a key derivative, this compound (CAS 1026201-45-5), a versatile building block for drug discovery and chemical biology.[3] We will dissect its core physicochemical properties, analytical characterization, and synthetic considerations, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative is structured to explain not just the "what" but the "why," grounding technical data in practical applications.
Molecular Identity and Structural Attributes
Understanding the fundamental structure of a compound is the first step in predicting its behavior. This compound is a bicyclic heteroaromatic system featuring a bromine atom at the C8 position and a carboxylic acid at the C2 position. These functional groups are critical determinants of its reactivity, solubility, and potential for biological interactions.
| Identifier | Value | Source |
| CAS Number | 1026201-45-5 | [3][4][5] |
| Molecular Formula | C₈H₅BrN₂O₂ | [4][6][7] |
| Molecular Weight | 241.04 g/mol | [7] |
| IUPAC Name | This compound | [5] |
| SMILES | C1=CN2C=C(N=C2C(=C1)Br)C(=O)O | [6] |
| InChIKey | OREYKECANVXONJ-UHFFFAOYSA-N | [5][6] |
| Physical Form | Solid | [5] |
Core Physicochemical Properties: A Quantitative Overview
The physicochemical profile of a molecule governs its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical in drug development.
| Property | Predicted/Observed Value | Significance in Drug Discovery |
| XlogP | 2.3 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and cell membrane permeability.[6] |
| pKa (Predicted) | ~2-4 (Carboxylic Acid), ~4-5 (Pyridine Nitrogen) | The acidic carboxylic acid allows for salt formation to enhance solubility. The basic nitrogen can influence binding and solubility. |
| Hydrogen Bond Donors | 1 (from COOH) | Influences solubility and potential for specific interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 (from N, C=O, OH) | Contributes to solubility and target binding affinity. |
| Storage Temperature | 2-8°C, Protected from light | [5] |
Lipophilicity and Solubility
The predicted XlogP value of 2.3 suggests that this compound is moderately lipophilic.[6] This is a favorable characteristic in drug design, as it often correlates with good oral absorption and the ability to cross cellular membranes.
-
Expert Insight: While the core heterocyclic system is lipophilic, the carboxylic acid moiety provides a handle for aqueous solubility. The compound is expected to be poorly soluble in neutral water but readily soluble in basic aqueous solutions (e.g., sodium bicarbonate) due to the formation of the carboxylate salt. For organic chemistry applications, it is typically soluble in polar aprotic solvents like DMSO and DMF, as well as alcohols like methanol.
Acidity and Basicity (pKa)
No experimental pKa values are available in the reviewed literature. However, we can infer its acid-base properties from its structure:
-
Acidic Center: The carboxylic acid group is the primary acidic site, with an estimated pKa in the range of 2-4, typical for aromatic carboxylic acids.
-
Basic Center: The pyridine-like nitrogen atom (N1) is the most basic site in the ring system. Its basicity is reduced by the electron-fused imidazole ring. The electron-withdrawing effect of the bromine at C8 further decreases the basicity of the ring system.[8]
Analytical Characterization and Quality Control
Robust analytical methods are essential for confirming the identity and purity of any research compound.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is the definitive method for confirming molecular weight and formula. Predicted collision cross-section (CCS) values are valuable for identification in advanced LC-MS workflows like ion mobility-mass spectrometry.
Table of Predicted Mass Spectrometry Adducts
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 240.96073 |
| [M+Na]⁺ | 262.94267 |
| [M-H]⁻ | 238.94617 |
| [M+NH₄]⁺ | 257.98727 |
Data sourced from PubChemLite prediction.[6]
Spectroscopic Profile
While specific spectra are proprietary to suppliers, a typical analysis would reveal:
-
¹H NMR: Signals corresponding to the protons on the imidazopyridine core, with characteristic shifts for aromatic protons. A broad singlet for the carboxylic acid proton would be expected far downfield (>10 ppm), which would be exchangeable with D₂O.
-
¹³C NMR: Resonances for the eight carbon atoms, including the carbonyl carbon of the carboxylic acid (~160-170 ppm) and carbons bearing the bromine and nitrogen atoms.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands including a broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹) from the carboxylic acid group.
Synthesis and Chemical Reactivity
This compound is not only a subject of study but also a starting material for more complex molecules. Understanding its synthesis and reactivity is key to its application.
Representative Synthetic Pathway
The synthesis of the imidazo[1,2-a]pyridine core is a classic and robust reaction in heterocyclic chemistry. It typically involves the cyclocondensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[1][9] For the title compound, a plausible route is the reaction of 3-bromo-2-aminopyridine with bromopyruvic acid.
Caption: Representative synthetic workflow for the target compound.
Experimental Protocol: General Procedure for Synthesis
This protocol is a representative methodology based on established literature procedures for analogous compounds and must be adapted and optimized.
-
Reaction Setup: To a solution of 3-bromo-2-aminopyridine (1.0 eq) in a suitable solvent such as anhydrous ethanol (10 mL/mmol), add bromopyruvic acid (1.05 eq).
-
Cyclization: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Key Reactive Sites for Further Functionalization
The true value of this compound lies in its potential for diversification.
-
Carboxylic Acid (C2): This group is a versatile handle for forming amides, esters, or other acid derivatives. Amide coupling reactions are fundamental in drug discovery for exploring structure-activity relationships.
-
Bromo Group (C8): The bromine atom is primed for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions.[8] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, dramatically expanding the accessible chemical space.
Role in Medicinal Chemistry and Drug Discovery
The imidazo[1,2-a]pyridine scaffold is present in numerous approved drugs and clinical candidates. Its derivatives have demonstrated a vast range of biological activities, including anticancer, antimycobacterial, and anti-inflammatory properties.[1][8][10][11]
Caption: Strategic role of the title compound in drug discovery workflows.
This compound serves as an ideal starting point for generating libraries of novel compounds. The orthogonal reactivity of the carboxylic acid and the bromo group allows for sequential and selective modification, enabling a systematic exploration of the chemical space around this privileged scaffold.
Conclusion
This compound is more than just a chemical; it is a strategic tool for innovation in pharmaceutical research. Its well-defined physicochemical properties, characterized by moderate lipophilicity and dual reactive sites, make it an exceptionally valuable building block. This guide provides the foundational knowledge required for scientists to confidently incorporate this compound into their research, accelerating the discovery of the next generation of therapeutics.
References
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound|CAS 1026201-45-5 [benchchem.com]
- 4. This compound CAS#: 1026201-45-5 [amp.chemicalbook.com]
- 5. This compound | 1026201-45-5 [sigmaaldrich.com]
- 6. PubChemLite - this compound (C8H5BrN2O2) [pubchemlite.lcsb.uni.lu]
- 7. This compound - Amerigo Scientific [amerigoscientific.com]
- 8. 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride | 1260656-47-0 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation design to bioavailability. This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. We move beyond mere procedural descriptions to offer a deeper, mechanistic understanding of the solute-solvent interactions at play. This document outlines the theoretical underpinnings of solubility, provides a detailed, field-proven experimental protocol for determining thermodynamic solubility, and presents a framework for systematically characterizing the solubility profile of this compound across a range of common organic solvents.
Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Primacy of Solubility
The imidazo[1,2-a]pyridine core is a privileged heterocyclic system in modern drug discovery, forming the structural basis for a variety of marketed drugs and clinical candidates.[1] Its rigid, bicyclic nature and rich electronic properties make it a versatile scaffold for targeting a wide array of biological targets, from kinases to bacterial enzymes.[2] this compound (CAS 1026201-45-5) is a key building block in the synthesis of more complex derivatives.[3][4]
However, the very features that make this scaffold attractive—its planarity and aromaticity—can also contribute to poor solubility due to strong crystal lattice forces.[2] Low solubility is a major hurdle in drug development, leading to poor absorption, unreliable performance in biological assays, and significant formulation challenges.[1][5] Therefore, a thorough understanding and quantitative determination of the solubility of this compound in relevant organic solvents is not merely a perfunctory exercise but a foundational step in any rational drug design program.
Theoretical Framework: Predicting and Understanding Solubility
The solubility of a solid in a liquid solvent is governed by a thermodynamic equilibrium between the solid state and the solvated state. The guiding principle is the adage "like dissolves like," which, in chemical terms, refers to the polarity and hydrogen-bonding capabilities of the solute and solvent.[6][7]
Molecular Structure and Physicochemical Properties
This compound possesses distinct structural features that dictate its solubility behavior:
-
Aromatic Core: The fused bicyclic system is largely non-polar and hydrophobic.
-
Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor (the -OH) and acceptor (the C=O). Its presence significantly increases polarity.
-
Pyridine Nitrogen: The nitrogen atom at position 1 is basic and can act as a hydrogen bond acceptor.
-
Bromo Substituent (-Br): The bromine atom adds to the molecular weight and introduces a degree of polarizability but is generally considered hydrophobic.
The molecule is amphipathic, with both polar, hydrophilic functional groups and a larger, non-polar hydrophobic surface. Its solubility will thus be a delicate balance of these competing characteristics.
The Role of Solvent Polarity
Organic solvents can be broadly classified by their polarity.[8][9]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have a hydrogen atom attached to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the carboxylic acid group.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid's hydroxyl group.
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and cannot engage in significant hydrogen bonding. They are unlikely to be effective solvents for this molecule unless at very low concentrations.
Acid-Base Properties and pKa
The molecule has both an acidic functional group (carboxylic acid, pKa typically ~4-5) and basic nitrogen atoms (pyridine-like, pKa likely ~5-7).[10] This makes it an amphoteric substance. In neutral organic solvents, the molecule will be un-ionized. However, in protic solvents or buffered systems, its charge state can change, dramatically affecting solubility. For instance, in a basic solvent, the carboxylic acid could be deprotonated to a carboxylate, increasing polarity and solubility. Conversely, in an acidic solvent, the pyridine nitrogen could be protonated. Understanding the interplay of pKa is crucial for predicting solubility in different environments.[11]
Experimental Determination of Thermodynamic Solubility
To ensure data is reliable and reflects the true equilibrium state, the Saturation Shake-Flask Method is the gold-standard and most widely accepted technique.[3][12] This method measures thermodynamic solubility, which is the saturation concentration of a compound in a solvent when the dissolved and undissolved solid are in equilibrium.[5][13]
Rationale for the Shake-Flask Method
This method is authoritative because it directly measures the point of saturation. By adding an excess of the solid compound to the solvent, we ensure that the solvent is fully saturated.[14] The system is then allowed to equilibrate over an extended period (typically 24-72 hours) with agitation to overcome kinetic barriers to dissolution.[13] This lengthy incubation is critical for breaking down the crystal lattice energy and achieving a true thermodynamic equilibrium, providing a definitive solubility value under the specified conditions.[12]
Detailed Step-by-Step Protocol
Materials and Equipment:
-
High-purity this compound
-
Analytical grade organic solvents
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatic orbital shaker
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Standard Solution: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., DMSO or Methanol) in a volumetric flask to prepare a concentrated stock solution (e.g., 1 mg/mL). This will be used to generate a calibration curve.
-
Calibration Curve Generation: Prepare a series of dilutions from the stock solution to create standards spanning the expected solubility range (e.g., 1 µg/mL to 100 µg/mL). Analyze these standards via HPLC-UV or UV-Vis spectroscopy and plot the response (peak area or absorbance) against concentration to create a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. An excess is visually confirmed by the presence of undissolved solid throughout the experiment.[14]
-
Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them in a thermostatic orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24 hours. A 48-hour or 72-hour time point is often checked to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).[13]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant. To remove all undissolved solid, either:
-
Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) and sample the clear supernatant.
-
Filter the sample through a 0.22 µm solvent-compatible syringe filter. The first few drops should be discarded to avoid adsorption effects.
-
-
Sample Analysis: Accurately dilute the clear, saturated solution with a suitable solvent to bring its concentration within the range of the calibration curve. Analyze the diluted sample using the same analytical method (HPLC-UV or UV-Vis) used for the standards.
-
Calculation: Using the calibration curve, determine the concentration of the diluted sample. Calculate the concentration in the original saturated solution by multiplying by the dilution factor. The solubility is typically reported in units of mg/mL or µg/mL.
Workflow Visualization
The following diagram outlines the logical flow of the shake-flask method.
Solubility Profile of this compound
The following table provides a framework for classifying the solubility of the target compound in a selection of common organic solvents, categorized by their function and polarity. Researchers should populate this table using the experimental protocol described above. The qualitative descriptors are based on typical pharmaceutical classifications.
| Solvent | Type | Polarity Index (P')[9] | Predicted Interaction Mechanism | Experimental Solubility (mg/mL at 25°C) | Classification |
| Alcohols | |||||
| Methanol | Polar Protic | 5.1 | Strong H-bonding with -COOH and pyridine N. | [To be determined] | e.g., Soluble |
| Ethanol | Polar Protic | 4.3 (value for Ethyl Ether is 2.8) | Good H-bonding, slightly less polar than Methanol. | [To be determined] | e.g., Soluble |
| Isopropanol | Polar Protic | 3.9 | Moderate H-bonding, increased non-polar character. | [To be determined] | e.g., Sparingly Soluble |
| Aprotic Solvents | |||||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Strong H-bond acceptor, highly polar. | [To be determined] | e.g., Freely Soluble |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Strong H-bond acceptor, highly polar. | [To be determined] | e.g., Freely Soluble |
| Acetonitrile | Polar Aprotic | 5.8 | Moderate polarity, H-bond acceptor. | [To be determined] | e.g., Sparingly Soluble |
| Acetone | Polar Aprotic | 5.1 | Moderate polarity, H-bond acceptor. | [To be determined] | e.g., Sparingly Soluble |
| Ethyl Acetate | Polar Aprotic | 4.4 | Lower polarity, H-bond acceptor. | [To be determined] | e.g., Slightly Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | Lower polarity, H-bond acceptor. | [To be determined] | e.g., Slightly Soluble |
| Chlorinated Solvents | |||||
| Dichloromethane (DCM) | Slightly Polar | 3.1 | Weak H-bond acceptor, primarily dipole interactions. | [To be determined] | e.g., Very Slightly Soluble |
| Aromatic Solvents | |||||
| Toluene | Non-Polar | 2.4 | π-π stacking with imidazopyridine core possible, but poor solvation of polar groups. | [To be determined] | e.g., Insoluble |
| Aliphatic Solvents | |||||
| Hexane | Non-Polar | 0.1 | Van der Waals forces only; very poor solvation of polar groups. | [To be determined] | e.g., Insoluble |
Classification based on USP definitions: Freely Soluble (>100 mg/mL), Soluble (10-100 mg/mL), Sparingly Soluble (1-10 mg/mL), Slightly Soluble (0.1-1 mg/mL), Very Slightly Soluble (0.01-0.1 mg/mL), Insoluble (<0.01 mg/mL).
Conclusion
A comprehensive understanding of the solubility of this compound is essential for its effective use in drug discovery and development. This guide has established the theoretical basis for its solubility, grounded in the principles of molecular polarity and solute-solvent interactions. The detailed shake-flask protocol provided herein represents a robust, reliable, and authoritative method for generating high-quality, reproducible thermodynamic solubility data. By systematically applying this methodology across a curated range of organic solvents, researchers can build a comprehensive solubility profile, enabling informed decisions in chemical synthesis, purification, formulation, and the design of meaningful biological assays.
References
- 1. enamine.net [enamine.net]
- 2. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. This compound|CAS 1026201-45-5 [benchchem.com]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. Polarity Index [macro.lsu.edu]
- 10. peerj.com [peerj.com]
- 11. scispace.com [scispace.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. benchchem.com [benchchem.com]
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
An In-Depth Technical Guide to 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid: A Core Scaffold in Modern Drug Discovery
The imidazo[1,2-a]pyridine ring system is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds. Its rigid, planar structure and rich electronic properties make it an ideal framework for designing molecules that can interact with a wide array of biological targets. Within this class, this compound has emerged as a particularly valuable building block for medicinal chemists and drug development professionals.
The strategic placement of the bromine atom at the 8-position and the carboxylic acid at the 2-position provides two distinct and chemically versatile handles for molecular elaboration. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to explore the chemical space around the core. Simultaneously, the carboxylic acid group serves as a key pharmacophoric feature and a convenient point for amide bond formation, esterification, or other modifications to modulate physicochemical properties and target engagement.
This guide provides a detailed examination of the molecular structure, synthesis, and application of this compound, offering field-proven insights for researchers engaged in the discovery of novel therapeutics.
Molecular Structure and Physicochemical Properties
The foundational element of this compound is the fused bicyclic imidazo[1,2-a]pyridine system. This core consists of a pyridine ring fused to an imidazole ring. The molecule's specific functionality arises from the substituents at the C2 and C8 positions.
-
Imidazo[1,2-a]pyridine Core: This bicyclic system imparts a high degree of aromaticity and conformational rigidity, which is often crucial for high-affinity binding to protein targets.
-
Carboxylic Acid Group (C2-position): This functional group is a key hydrogen bond donor and acceptor, frequently involved in critical interactions within an enzyme's active site. It also provides a handle for prodrug strategies or for linking the molecule to other moieties.
-
Bromine Atom (C8-position): The presence of this halogen atom not only influences the electronic properties of the ring system but, more importantly, serves as a versatile synthetic handle for introducing further molecular complexity through metal-catalyzed cross-coupling reactions.
The structural representation is as follows:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1026201-45-5 | [1][2][3][4] |
| Molecular Formula | C₈H₅BrN₂O₂ | [4][5][6] |
| Molecular Weight | 241.04 g/mol | [4] |
| IUPAC Name | This compound | [3] |
| InChI Key | OREYKECANVXONJ-UHFFFAOYSA-N | [3][5] |
| SMILES | C1=CN2C=C(N=C2C(=C1)Br)C(=O)O | [5] |
| Physical Form | Solid | [3][7] |
| Purity | Typically ≥95-97% | [3][4] |
| Storage | Store at 2-8°C, Protected from light | [3] |
Synthesis and Characterization: A Validated Protocol
The synthesis of imidazo[1,2-a]pyridines is a well-established field in heterocyclic chemistry. A common and reliable method for constructing this scaffold is through the condensation and subsequent cyclization of a 2-aminopyridine derivative with an α-halocarbonyl compound. For this compound, the key starting materials are 3-bromo-2-aminopyridine and bromopyruvic acid.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for similar imidazo[1,2-a]pyridine syntheses.[8]
Materials:
-
3-Bromo-2-aminopyridine
-
Bromopyruvic acid
-
Anhydrous Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-bromo-2-aminopyridine (1.0 eq) in anhydrous methanol.
-
Addition of Reagent: To this suspension, add a solution of bromopyruvic acid (1.0 eq) in anhydrous methanol dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Extraction: Redissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid. Separate the organic layer.
-
Purification: The aqueous layer may contain the product salt. Acidify the aqueous layer with HCl to precipitate the carboxylic acid product. Filter the resulting solid, wash with cold water, and dry under vacuum.
-
Drying and Characterization: Dry the final product over anhydrous sodium sulfate. The structure and purity should be confirmed using spectroscopic methods.
Characterization:
-
¹H NMR: To confirm the proton environments of the heterocyclic core and substituents.[9]
-
Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.[9]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.[9]
Synthesis Workflow Diagram
References
- 1. SDS of this compound, Safety Data Sheets, CAS 1026201-45-5 - chemBlink [chemblink.com]
- 2. This compound | 1026201-45-5 [amp.chemicalbook.com]
- 3. This compound | 1026201-45-5 [sigmaaldrich.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. PubChemLite - this compound (C8H5BrN2O2) [pubchemlite.lcsb.uni.lu]
- 6. This compound CAS#: 1026201-45-5 [amp.chemicalbook.com]
- 7. Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate | 1038393-19-9 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound(1026201-45-5) 1H NMR [m.chemicalbook.com]
Methodological & Application
Synthesis and Evaluation of 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives as Potential Anticancer Agents: Application Notes and Protocols
This guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of 8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid derivatives for cancer research. The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel oncology therapeutics.
The strategic incorporation of a bromine atom at the 8-position and a carboxylic acid at the 2-position of the imidazo[1,2-a]pyridine core offers a versatile platform for the generation of diverse chemical libraries. The bromine atom can participate in various cross-coupling reactions, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR). The carboxylic acid moiety serves as a convenient handle for amide bond formation, enabling the synthesis of a large number of derivatives with varying physicochemical properties and biological targets.[3][4]
Introduction: The Promise of Imidazo[1,2-a]pyridines in Oncology
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in cancer research due to their ability to modulate key signaling pathways frequently dysregulated in cancer.[5] These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases such as PI3K/Akt/mTOR and c-Met, induction of apoptosis, and cell cycle arrest.[6][7] The versatility of the imidazo[1,2-a]pyridine scaffold allows for fine-tuning of its pharmacological properties through chemical modification, making it an attractive starting point for the development of novel anticancer agents.[8]
Synthesis of the Core Scaffold: this compound
The synthesis of the key intermediate, this compound, is a crucial first step. This can be achieved through a multi-step process starting from commercially available 2-aminopyridine.
Part 1: Synthesis of 2-Amino-3-bromopyridine
The synthesis of the starting material, 2-amino-3-bromopyridine, can be accomplished by the direct bromination of 2-aminopyridine. Careful control of the reaction conditions is essential to achieve high purity and yield.[9]
Protocol 1: Synthesis of 2-Amino-3-bromopyridine
-
Dissolve 2-aminopyridine in a suitable organic solvent, such as glacial acetic acid.
-
Cool the solution to 0°C with stirring.
-
Slowly add a solution of bromine in the same solvent dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a specified period.
-
Neutralize the reaction mixture with a base, such as sodium hydroxide solution, to a neutral pH.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure 2-amino-3-bromopyridine.[9]
Part 2: Synthesis of Ethyl 8-Bromoimidazo[1,2-a]pyridine-2-carboxylate
The imidazo[1,2-a]pyridine ring system is constructed via a condensation-cyclization reaction between 2-amino-3-bromopyridine and ethyl bromopyruvate.[10]
Protocol 2: Synthesis of Ethyl 8-Bromoimidazo[1,2-a]pyridine-2-carboxylate
-
To a solution of 2-amino-3-bromopyridine in a suitable solvent, such as ethanol, add sodium bicarbonate.
-
Add ethyl bromopyruvate to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and extract the product with an organic solvent like dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate.[10]
Part 3: Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Protocol 3: Hydrolysis of Ethyl 8-Bromoimidazo[1,2-a]pyridine-2-carboxylate
-
Dissolve the ethyl ester in a mixture of a suitable organic solvent (e.g., dioxane or THF) and water.
-
Add a base, such as lithium hydroxide monohydrate (LiOH·H₂O), to the solution.[11]
-
Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Carefully neutralize the reaction mixture with an acid, such as dilute hydrochloric acid, to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.
Derivatization via Amide Coupling
The 2-carboxylic acid group provides a versatile handle for creating a library of amide derivatives. Standard amide coupling reagents can be employed for this purpose.[4][12][13]
Protocol 4: General Procedure for Amide Coupling
-
In an inert atmosphere, dissolve this compound in an anhydrous aprotic solvent such as DMF or DCM.
-
Add a coupling reagent (e.g., HATU, HBTU, or EDC) and an organic base (e.g., DIPEA or triethylamine).
-
Stir the mixture at room temperature for a short period to activate the carboxylic acid.
-
Add the desired primary or secondary amine to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction by diluting with an organic solvent and washing with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer, concentrate, and purify the crude amide derivative by column chromatography.[12][14]
Table 1: Common Amide Coupling Reagents
| Coupling Reagent | Activating Agent | Additive | Base | Solvent | Typical Reaction Time |
| EDC | Carbodiimide | NHS/HOBt | DIPEA/TEA | DMF/DCM | 2-12 hours |
| HATU | Uronium Salt | None | DIPEA | DMF | 1-4 hours |
| PyBOP | Phosphonium Salt | None | DIPEA/TEA | DMF/DCM | 1-8 hours |
Biological Evaluation of Anticancer Activity
A panel of in vitro assays should be employed to evaluate the anticancer potential of the synthesized derivatives.
Cell Viability and Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][7][15][16]
Protocol 5: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the synthesized compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.[5]
Induction of Apoptosis: Western Blot Analysis
Western blotting can be used to detect key protein markers of apoptosis, such as cleaved caspases and PARP.[1][2][3][17][18]
Protocol 6: Western Blot for Apoptosis Markers
-
Cell Lysis: Treat cancer cells with the test compounds, harvest, and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, cleaved PARP) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[1][2]
Cell Cycle Analysis: Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.[6][19][20][21]
Protocol 7: Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with the compounds, then harvest and wash them.
-
Fixation: Fix the cells in cold ethanol to permeabilize the cell membrane.
-
Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of individual cells.
-
Data Analysis: Generate DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]
Visualizing the Workflow and Rationale
Synthetic Workflow
Caption: Synthetic pathway for the generation of 8-bromoimidazo[1,2-a]pyridine-2-carboxamide derivatives.
Biological Evaluation Workflow
Caption: Workflow for the in vitro biological evaluation of synthesized compounds.
Conclusion
The synthesis and derivatization of this compound provide a robust platform for the discovery of novel anticancer agents. The detailed protocols and application notes presented herein offer a comprehensive guide for researchers to synthesize, characterize, and evaluate these promising compounds. The systematic exploration of the chemical space around this privileged scaffold, coupled with rigorous biological testing, holds significant potential for the identification of lead candidates for further preclinical and clinical development in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. Apoptosis western blot guide | Abcam [abcam.com]
- 3. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. benchchem.com [benchchem.com]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]
- 10. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. growingscience.com [growingscience.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. researchgate.net [researchgate.net]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Application of 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid in the Design of Potent and Selective PI3Kα Inhibitors
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing the 8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid scaffold in the design and development of novel phosphoinositide 3-kinase alpha (PI3Kα) inhibitors. This document outlines the rationale, synthetic strategies, and methodologies for evaluating the efficacy and mechanism of action of these compounds as potential anti-cancer agents.
Introduction: The Rationale for Targeting PI3Kα with Imidazo[1,2-a]pyridine Scaffolds
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Hyperactivation of this pathway is one of the most frequent oncogenic events in human cancers, making it a prime target for therapeutic intervention.[3][4] The Class I PI3K family consists of four isoforms (α, β, γ, and δ), and the PI3Kα isoform, encoded by the PIK3CA gene, is particularly implicated in tumorigenesis due to frequent activating mutations.[3][5] Therefore, the development of potent and isoform-selective PI3Kα inhibitors is a highly sought-after strategy in oncology drug discovery.
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, known for its versatile biological activities, including the inhibition of various kinases.[6][7] Derivatives of this scaffold have been successfully developed as potent PI3K inhibitors, demonstrating favorable pharmacological properties.[8][9] The this compound moiety, in particular, serves as a versatile starting point for generating a diverse library of analogues through modifications at the 2-, 6-, and 8-positions, allowing for systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against PI3Kα.[8][10]
The PI3K/AKT/mTOR Signaling Pathway and the Role of PI3Kα Inhibition
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation.[2] Upon activation by growth factors and other stimuli, PI3Kα phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[11] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of the mammalian target of rapamycin (mTOR) and other pathways that drive cell growth and inhibit apoptosis.[6] In cancers with activating PIK3CA mutations, this pathway is constitutively active, leading to uncontrolled cell proliferation and tumor progression.[3]
The designed this compound-based inhibitors are ATP-competitive inhibitors that bind to the catalytic site of PI3Kα, thereby blocking the phosphorylation of PIP2 to PIP3 and abrogating downstream signaling.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of imidazopyridine-based PI3Kα inhibitors.
Synthesis of this compound Derivatives
The synthesis of the target imidazopyridine-based PI3Kα inhibitors is a multi-step process that begins with the construction of the core scaffold, followed by diversification through amidation and Suzuki-Miyaura coupling reactions.[8][10]
Caption: Synthetic workflow for the preparation of this compound-based PI3Kα inhibitors.
Protocol: Synthesis of this compound
-
Step 1: Synthesis of Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate.
-
To a solution of 3-bromo-2-aminopyridine in a suitable solvent (e.g., DMF), add ethyl 3-bromopyruvate.
-
Heat the reaction mixture at reflux for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate.[8]
-
-
Step 2: Hydrolysis to this compound.
-
Dissolve the ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to yield this compound.[8]
-
Protocol: Synthesis of Final Inhibitors
-
Step 3: Amidation.
-
To a solution of this compound in DMF, add a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA).
-
Add the desired amine and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the amide intermediate.[8]
-
-
Step 4: Suzuki-Miyaura Coupling.
-
To a solution of the amide intermediate in a suitable solvent system (e.g., dioxane/water), add the desired boronic acid or ester.
-
Add a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., K2CO3).
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the final product by column chromatography.[10]
-
In Vitro Evaluation of PI3Kα Inhibitory Activity
The inhibitory potency of the synthesized compounds against PI3Kα is determined by in vitro kinase assays. The ADP-Glo™ Kinase Assay is a robust and sensitive method for this purpose.[12]
Protocol: ADP-Glo™ PI3Kα Kinase Assay
-
Reagents and Materials:
-
Recombinant human PI3Kα enzyme
-
Lipid substrate (e.g., PIP2)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the test compounds, PI3Kα enzyme, and the lipid substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[12]
-
Structure-Activity Relationship (SAR) Analysis
Systematic modifications of the this compound scaffold have provided valuable insights into the SAR for PI3Kα inhibition.[8][10]
| Compound | R1 (at 2-position) | R2 (at 8-position) | PI3Kα IC50 (nM) | Reference |
| Lead Scaffold | -COOH | -Br | - | [8] |
| Example 1 | Morpholinyl amide | Phenyl | 150 | [8] |
| Example 2 | N-methylpiperazinyl amide | 4-Fluorophenyl | Potent | [10] |
| Example 3 | Pyrrolidinyl amide | Pyridin-3-yl | Moderate | [8] |
Key SAR Insights:
-
The nature of the amide substituent at the 2-position significantly influences potency. Cyclic amines such as morpholine and N-methylpiperazine are often favored.[8]
-
The 8-position, initially bearing a bromine atom, is amenable to modification via Suzuki-Miyaura coupling. The introduction of various aryl and heteroaryl groups at this position can modulate both potency and selectivity.[10]
-
Substituents on the phenyl ring at the 8-position can further fine-tune the inhibitory activity.[8]
Cell-Based Assays for Evaluating Anti-Cancer Efficacy
The anti-proliferative effects of the most potent PI3Kα inhibitors should be evaluated in cancer cell lines known to be dependent on the PI3K pathway, such as those harboring PIK3CA mutations (e.g., T47D breast cancer cells, HCC827 lung cancer cells).[9][13]
Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Culture:
-
Culture T47D cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Treatment:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Alpelisib).
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
-
Further Cellular Characterization
-
Cell Cycle Analysis: To determine if the inhibitors induce cell cycle arrest, treated cells can be stained with propidium iodide and analyzed by flow cytometry.[13]
-
Apoptosis Assay: The induction of apoptosis can be assessed by Annexin V/propidium iodide staining followed by flow cytometry analysis.[6]
-
Western Blot Analysis: To confirm the on-target activity of the inhibitors, the phosphorylation status of key downstream proteins in the PI3K/AKT/mTOR pathway (e.g., p-AKT, p-mTOR) can be examined by Western blotting.[6]
Selectivity Profiling
To ensure the development of a safe and effective therapeutic agent, it is crucial to assess the selectivity of the lead compounds. This involves testing their inhibitory activity against other PI3K isoforms (β, γ, and δ) and a panel of other kinases.[14][15] Chemoproteomic approaches can also be employed for comprehensive selectivity profiling.[14]
Conclusion
The this compound scaffold represents a promising starting point for the design and synthesis of novel, potent, and selective PI3Kα inhibitors. The synthetic routes are well-established, allowing for the generation of diverse chemical libraries. The combination of robust in vitro and cell-based assays enables the comprehensive evaluation of these compounds and the elucidation of their structure-activity relationships. Further optimization of this scaffold has the potential to yield clinical candidates for the treatment of cancers driven by aberrant PI3Kα signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. promega.de [promega.de]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to the Development of Antitubercular Agents from Imidazo[1,2-a]pyridine Carboxamides
Abstract
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many first-line therapies obsolete, creating an urgent need for novel antitubercular agents with new mechanisms of action. The imidazo[1,2-a]pyridine (IPA) scaffold has been identified as a highly promising "drug prejudice" scaffold in medicinal chemistry.[1][2] Notably, derivatives such as Telacebec (Q203), which is currently in clinical trials, have demonstrated potent activity against drug-sensitive and resistant Mtb strains.[3][4] This document serves as a comprehensive technical guide for researchers, providing in-depth protocols and scientific rationale for the design, synthesis, and preclinical evaluation of novel imidazo[1,2-a]pyridine carboxamides as next-generation antitubercular agents.
Scientific Foundation: The Rationale for Targeting Mtb with Imidazo[1,2-a]pyridines
Tuberculosis remains a leading cause of death from a single infectious agent worldwide.[2] The lengthy and complex treatment regimens contribute to non-compliance, which in turn fuels the development of resistance. The imidazo[1,2-a]pyridine class of compounds represents a significant advancement because many of its members act on a novel target, the cytochrome bc1 complex, which is essential for cellular respiration and energy production in Mtb.
Primary Mechanism of Action: Inhibition of the QcrB Subunit
The primary mechanism for many potent imidazo[1,2-a]pyridine-3-carboxamides, including the clinical candidate Telacebec (Q203), is the inhibition of the QcrB subunit of the cytochrome bc1 complex (also known as complex III) in the electron transport chain.[1][2]
Causality: The electron transport chain is the central hub of aerobic respiration, responsible for generating the proton motive force required for ATP synthesis. By binding to the QcrB subunit, these compounds allosterically inhibit the enzyme's function. This disruption halts the electron flow, collapses the proton gradient across the mycobacterial inner membrane, and leads to a rapid depletion of cellular ATP. Without this essential energy currency, Mtb cannot sustain vital processes, leading to a potent bactericidal effect.[1] Targeting energy metabolism is an attractive strategy because these pathways are essential for both replicating and non-replicating (persistent) Mtb, potentially shortening treatment duration.[1][2]
Figure 1: Mechanism of action of IPAs targeting the QcrB subunit.
Other Potential Targets
While QcrB is a major target, research suggests that modifications to the IPA scaffold can alter the mechanism of action. For instance, some imidazo[1,2-a]pyridine-2-carboxamide derivatives have been studied for their potential to inhibit the 2-trans-enoyl-acyl carrier protein reductase (InhA), an enzyme critical for mycolic acid biosynthesis.[1] Others have been investigated as inhibitors of pantothenate synthetase or ATP synthase, highlighting the scaffold's versatility.[1][2] This polypharmacology is a key reason for continued interest in this compound class.
Synthetic Chemistry: Forging the Imidazo[1,2-a]pyridine Core
The synthetic accessibility of the imidazo[1,2-a]pyridine scaffold is a significant advantage for drug discovery, allowing for the rapid generation of diverse analogue libraries for structure-activity relationship (SAR) studies. A common and robust method involves a multi-step sequence starting from commercially available 2-aminopyridines.
General Synthetic Workflow
The process typically begins with the cyclization of a substituted 2-aminopyridine with an α-haloketone to form the core bicyclic system. This is followed by functional group manipulations to install the key carboxamide side chain.
Figure 2: General workflow for the synthesis of IPA carboxamides.
Protocol: Synthesis of a Representative Imidazo[1,2-a]pyridine-3-carboxamide
This protocol provides a generalized, self-validating procedure. Researchers must adapt solvent choices, reaction times, and purification methods based on the specific substrates used.
Materials:
-
Substituted 2-aminopyridine (1.0 eq)
-
Ethyl bromopyruvate (1.1 eq)
-
Anhydrous Ethanol
-
Sodium Bicarbonate (NaHCO₃)
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
Sodium chlorite (NaClO₂)
-
Ammonium chloride (NH₄Cl)
-
Amine of interest (1.2 eq)
-
HATU (1.3 eq) or EDC/HOBt
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexanes
-
Silica gel for column chromatography
Protocol Steps:
-
Step 1: Synthesis of the Imidazo[1,2-a]pyridine Ester Core
-
Dissolve the substituted 2-aminopyridine in anhydrous ethanol.
-
Add ethyl bromopyruvate dropwise and reflux the mixture for 12-24 hours. Rationale: This is a classic Groebke-Blackburn-Bienaymè or similar multicomponent reaction to form the fused heterocyclic system.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Neutralize with saturated NaHCO₃ solution and extract the product with EtOAc.
-
Purify the crude product via column chromatography to yield the ethyl imidazo[1,2-a]pyridine-3-carboxylate intermediate. Validation: Characterize the intermediate by ¹H NMR and LCMS to confirm structure and purity.[3]
-
-
Step 2: Hydrolysis to Carboxylic Acid
-
Dissolve the ester intermediate in a mixture of THF/water.
-
Add Lithium Hydroxide (LiOH) and stir at room temperature for 4-8 hours.
-
Monitor completion by TLC.
-
Acidify the reaction mixture with 1N HCl to pH ~3-4, causing the carboxylic acid product to precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum. Validation: Confirm the disappearance of the ethyl ester protons and the appearance of a carboxylic acid proton (if visible) by ¹H NMR.
-
-
Step 3: Amide Coupling
-
Suspend the carboxylic acid intermediate in anhydrous DCM or DMF.
-
Add the amine of interest, followed by DIPEA and the coupling agent (e.g., HATU).
-
Stir the reaction at room temperature for 6-18 hours. Rationale: Amide coupling agents activate the carboxylic acid for nucleophilic attack by the amine, forming the stable amide bond.
-
Monitor completion by TLC.
-
Wash the reaction mixture with water and brine, then dry the organic layer over sodium sulfate.
-
Purify the final compound by silica gel column chromatography. Validation: Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity, purity, and structural integrity.[3][5]
-
Structure-Activity Relationship (SAR) Insights
Systematic modification of the IPA scaffold has yielded crucial insights into the structural requirements for potent antitubercular activity. The 3-carboxamide series has been explored most extensively due to the success of Q203.[2]
Key SAR Observations:
-
C2 Position: Small alkyl groups, such as methyl, are generally favored. Larger or more complex substituents can be detrimental to activity.[2][6]
-
C3 Position: The carboxamide moiety is critical. Altering its position to C2 often results in a significant loss of potency against QcrB, sometimes leading to a switch in the mechanism of action.[2]
-
C7 Position: Substitution with small, lipophilic groups like methyl or halogens often enhances potency and improves pharmacokinetic properties.[2][7]
-
Amide Side Chain: The nature of the amide substituent is a key determinant of activity. For QcrB inhibitors, an N-(2-phenoxyethyl) moiety or similar structures have proven highly effective.[1] The substituents on the terminal phenyl ring can be fine-tuned to optimize potency and metabolic stability.
| Compound Series | Key Structural Feature | General Activity Trend | Representative MIC (H37Rv) | Reference |
| 2,7-dimethyl-IPAs | 3-carboxamide with varied N-substituents | Excellent potency against MDR/XDR-TB | 0.07 - 2.2 µM | [2][8] |
| N-(2-phenoxyethyl)-IPAs | Optimized phenoxy ring substitutions | High potency, good PK profile | 0.069 - 0.174 µM | [1][2] |
| 2-carboxamide IPAs | Isomeric shift of the carboxamide | Generally weaker activity than 3-carboxamides | >17 µM | [1][2] |
| 8-carboxamide IPAs | Isomeric shift of the carboxamide | Identified as a novel lead series | ~0.25 µg/mL (~0.5 µM) | [9][10] |
Table 1: Summary of key structure-activity relationships for imidazo[1,2-a]pyridine carboxamides.
Preclinical Evaluation Cascade: Protocols & Rationale
A structured cascade of in vitro and in vivo assays is essential to identify and advance promising lead compounds. The goal is to assess potency, selectivity, and drug-like properties in a systematic, resource-efficient manner.
Figure 3: A hierarchical workflow for preclinical evaluation of antitubercular IPAs.
Protocol: In Vitro Antitubercular Activity (Microplate Alamar Blue Assay - MABA)
Principle: This colorimetric assay measures the metabolic activity of Mtb. The active ingredient, resazurin (blue), is reduced to the fluorescent resorufin (pink) by viable, respiring mycobacteria. Inhibition of growth prevents this color change.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
96-well microplates
-
Test compounds, Rifampicin (positive control)
-
Alamar Blue reagent
-
DMSO (vehicle)
Protocol Steps:
-
Prepare a 2-fold serial dilution of test compounds in a 96-well plate using 7H9 broth. Final concentrations should typically range from 100 µg/mL to <0.1 µg/mL. Rationale: A wide concentration range is necessary to accurately determine the Minimum Inhibitory Concentration (MIC).
-
Include control wells: media only (sterility), cells only (positive growth), Rifampicin (positive inhibition), and media with the highest concentration of DMSO used (vehicle toxicity).
-
Prepare an inoculum of Mtb H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute 1:50 in broth.
-
Inoculate each well (except the sterility control) with the Mtb suspension.
-
Seal the plates and incubate at 37°C for 7 days.
-
Add Alamar Blue reagent to each well and incubate for another 24 hours.
-
Visually inspect for color change (Blue = Inhibition, Pink = Growth) and/or read fluorescence/absorbance on a plate reader.
-
Data Interpretation: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[3]
Protocol: In Vitro Cytotoxicity Assay (against VERO cells)
Principle: This assay determines the concentration at which a compound is toxic to mammalian cells, which is crucial for calculating the Selectivity Index (SI = IC₅₀ / MIC).
Materials:
-
VERO (or other mammalian) cell line
-
DMEM supplemented with 10% FBS
-
96-well cell culture plates
-
Test compounds, Doxorubicin (positive control)
-
Resazurin or MTT reagent
Protocol Steps:
-
Seed VERO cells into a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture media and add them to the cells. Include appropriate controls.
-
Incubate for 48-72 hours at 37°C with 5% CO₂.
-
Add the viability reagent (e.g., Resazurin) and incubate for 2-4 hours.
-
Measure the fluorescence or absorbance using a plate reader.
-
Data Interpretation: Calculate the 50% inhibitory concentration (IC₅₀) by plotting cell viability against compound concentration. The Selectivity Index (SI) is then calculated as IC₅₀ (VERO cells) / MIC (Mtb). A higher SI value (>10) is desirable, indicating the compound is significantly more toxic to the bacteria than to host cells.[11]
Protocol: In Vivo Pharmacokinetic (PK) and Efficacy Studies
Principle: In vivo studies are essential to determine if a compound can achieve and maintain therapeutic concentrations in a living system and effectively reduce bacterial burden during an infection.[12][13]
Animal Model: BALB/c or C57BL/6 mice are commonly used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Abbreviated Protocol Steps:
-
Pharmacokinetics (PK):
-
Administer a single dose of the test compound to a cohort of healthy mice via the intended clinical route (e.g., oral gavage).
-
Collect blood samples at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-dosing.[12]
-
Process blood to plasma and quantify the drug concentration using LC-MS/MS.
-
Data Interpretation: Calculate key PK parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to Cₘₐₓ), t₁/₂ (half-life), and AUC (area under the curve). These data inform dosing regimens for efficacy studies.[6][14]
-
-
Efficacy (TB Infection Model):
-
Infect mice via aerosol with a low dose of Mtb H37Rv.
-
Allow the infection to establish for 2-4 weeks.
-
Initiate daily treatment with the test compound, a vehicle control, and a positive control drug (e.g., Isoniazid) for 4 weeks.
-
At the end of the treatment period, humanely euthanize the animals and harvest lungs and spleens.
-
Homogenize the organs and plate serial dilutions onto 7H11 agar plates to enumerate colony-forming units (CFU).[12][15]
-
Data Interpretation: A successful compound will cause a statistically significant reduction in the bacterial load (log₁₀ CFU) in the organs compared to the vehicle-treated group.
-
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 5. chemmethod.com [chemmethod.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 1,3-diaryl substituted pyrazole-based imidazo[1,2-a]pyridine carboxamides and evaluation of their antitubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid as a Scaffold for Antiviral Drug Discovery
Introduction: The Privileged Scaffold in Antiviral Research
The imidazo[1,2-a]pyridine nucleus is a prominent heterocyclic system in medicinal chemistry, frequently recognized as a "privileged scaffold" due to its derivatives exhibiting a wide array of biological activities.[1][2] This bicyclic aromatic structure, consisting of a fused imidazole and pyridine ring, serves as a versatile framework for the development of therapeutic agents targeting diverse pathologies, including viral infections.[3] The inherent drug-like properties of this scaffold, coupled with its synthetic tractability, have made it a focal point in the quest for novel antiviral drugs.[4]
Among the various substituted imidazo[1,2-a]pyridines, 8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid stands out as a particularly strategic starting material for the generation of compound libraries for antiviral screening. The bromine atom at the 8-position and the carboxylic acid at the 2-position offer two orthogonal handles for chemical modification, allowing for a systematic exploration of the chemical space and the fine-tuning of biological activity. The carboxylic acid moiety can be readily converted into a variety of amides and esters, while the bromo group is amenable to a range of cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents. This dual functionality empowers researchers to systematically investigate structure-activity relationships (SAR) and optimize compounds for enhanced potency and selectivity against viral targets.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound as a foundational scaffold for the discovery of novel antiviral agents. It encompasses detailed synthetic protocols, methodologies for antiviral screening, and insights into the structure-activity relationships that govern the antiviral efficacy of this promising class of compounds.
Chemical Synthesis and Derivatization
The strategic positioning of the bromo and carboxylic acid functionalities on the imidazo[1,2-a]pyridine core allows for a divergent synthetic approach to generate a library of analogues.
Protocol 1: Synthesis of this compound
While a direct one-pot synthesis for this specific molecule is not extensively documented, a reliable two-step procedure can be adapted from established methods for similar imidazo[1,2-a]pyridines.[5][6]
Step 1: Synthesis of Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate
This initial step involves the cyclization of 3-bromo-2-aminopyridine with ethyl bromopyruvate.
-
Materials:
-
3-Bromo-2-aminopyridine
-
Ethyl bromopyruvate
-
Anhydrous Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
-
Procedure:
-
To a solution of 3-bromo-2-aminopyridine (1 equivalent) in anhydrous ethanol, add sodium bicarbonate (1.1 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl bromopyruvate (1.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate.
-
Step 2: Hydrolysis to this compound
The synthesized ester is then hydrolyzed to the corresponding carboxylic acid.
-
Materials:
-
Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
1N Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate (1 equivalent) in a mixture of THF (or methanol) and water.
-
Add LiOH (2-3 equivalents) and stir the mixture at room temperature for 4-6 hours, or until TLC indicates complete consumption of the starting material.
-
Remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 3-4 with 1N HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
-
Protocol 2: Derivatization of the Scaffold
The true utility of this compound lies in its potential for diversification.
A. Amide Bond Formation at the C2-Position:
The carboxylic acid at the C2-position is a prime site for modification via amide coupling to introduce a wide range of substituents, a common strategy in the development of imidazo[1,2-a]pyridine-based therapeutics.[4]
-
General Procedure:
-
To a solution of this compound (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent like HATU (1.1 equivalents) or EDC/HOBt (1.1 equivalents each).
-
Add a base such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) and continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography or recrystallization.
-
B. Suzuki Cross-Coupling at the C8-Position:
The bromine atom at the C8-position serves as a versatile handle for introducing aryl or heteroaryl moieties through palladium-catalyzed Suzuki cross-coupling reactions.
-
General Procedure:
-
In a reaction vessel, combine this compound or its ester/amide derivative (1 equivalent), the desired boronic acid or boronate ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 equivalents), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
-
Antiviral Screening Protocols
Once a library of derivatives has been synthesized, the next critical step is to evaluate their antiviral activity. The choice of assay will depend on the target virus.
Protocol 3: General Antiviral Screening using a Cytopathic Effect (CPE) Inhibition Assay
This assay is a common primary screening method to assess the ability of a compound to protect cells from virus-induced death.[7]
-
Materials:
-
Susceptible host cell line (e.g., MDCK for influenza virus, Vero for various viruses)
-
Target virus stock with a known titer
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
Synthesized compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar reagent
-
-
Procedure:
-
Seed the 96-well plates with the host cells at a density that will result in a confluent monolayer after 24 hours of incubation.
-
On the day of the assay, prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the growth medium from the cell plates and add the compound dilutions. Include wells with medium only (cell control) and wells with medium and DMSO (vehicle control).
-
Infect the cells with the virus at a pre-determined multiplicity of infection (MOI), leaving some wells uninfected as cell controls. Also include a virus control (cells infected without any compound).
-
Incubate the plates for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 48-72 hours).
-
Assess cell viability using a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Calculate the 50% effective concentration (EC₅₀) – the concentration of the compound that inhibits CPE by 50% – and the 50% cytotoxic concentration (CC₅₀) – the concentration that reduces cell viability by 50% in uninfected cells.
-
The selectivity index (SI), calculated as CC₅₀/EC₅₀, is a crucial parameter to determine the therapeutic window of the compound. A higher SI value indicates a more promising antiviral candidate.
-
Protocol 4: Hepatitis C Virus (HCV) Replicon Assay
For HCV, a replicon system is a powerful tool to screen for inhibitors of viral RNA replication.[8][9][10]
-
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase).
-
96-well plates.
-
DMEM with supplements.
-
Test compounds in DMSO.
-
Luciferase assay reagent.
-
-
Procedure:
-
Seed the HCV replicon cells in 96-well plates.
-
After 24 hours, treat the cells with serial dilutions of the synthesized compounds.
-
Incubate for 48-72 hours.
-
Lyse the cells and measure the luciferase activity, which is directly proportional to the level of HCV RNA replication.
-
Determine the EC₅₀ value for each compound by plotting the percentage of inhibition of luciferase activity against the compound concentration.
-
In parallel, assess the cytotoxicity of the compounds on the parental Huh-7 cell line to determine the CC₅₀.
-
Structure-Activity Relationship (SAR) and Mechanistic Insights
Systematic modification of the this compound scaffold allows for the elucidation of key SAR trends that can guide the design of more potent and selective antiviral agents.
Key Diversification Points and Their Impact on Antiviral Activity:
References
- 1. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. Frontiers | Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase [frontiersin.org]
- 8. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 9. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
Application Notes & Protocols for the In Vitro Evaluation of 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Preamble: The Scientific Premise
The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, renowned for its versatile pharmacological profile.[1] Derivatives of this heterocyclic system have been extensively investigated and developed for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] The introduction of a bromine atom at the 8-position and a carboxylic acid at the 2-position creates a unique chemical entity, 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid, which serves as a foundational core for creating novel derivatives. The strategic modification of this core is a classic drug discovery approach aimed at optimizing potency, selectivity, and pharmacokinetic properties.
This guide provides a structured, rationale-driven framework for the initial in vitro evaluation of novel derivatives based on this scaffold. Our primary focus will be on assessing their potential as anticancer agents, a therapeutic area where imidazo[1,2-a]pyridines have shown significant promise, often through the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway.[5][6][7] The protocols herein are designed to be self-validating and to generate reproducible, high-quality data to inform decisions on lead candidate progression.
The Strategic Screening Cascade: A Rationale-Driven Workflow
A tiered screening approach is the most efficient method for evaluating a new series of chemical compounds.[8][9] This strategy prioritizes resources by using a broad, high-throughput primary assay to identify "hits," which are then subjected to more complex, resource-intensive secondary assays to elucidate their mechanism of action. This workflow ensures that only the most promising compounds advance, saving time and resources.
Below is a diagrammatic representation of the proposed screening cascade for the this compound derivatives.
Caption: A tiered workflow for the in vitro evaluation of novel compounds.
Foundational Protocol: Cell Line Maintenance
Reproducibility begins with consistent and healthy cell cultures. This protocol outlines standard procedures for maintaining the cell lines required for screening. We recommend a panel including representatives from different cancer types, such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and a non-cancerous line like NIH/3T3 (mouse embryonic fibroblasts) to determine selectivity.[2][10]
3.1. Materials
-
Growth Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11]
-
Reagents: Trypsin-EDTA (0.25%), Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO) for cryopreservation.
-
Equipment: Class II biological safety cabinet, 37°C/5% CO₂ incubator, inverted microscope, centrifuge, water bath.
3.2. Protocol Steps
-
Culture Initiation: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer to a centrifuge tube containing 9 mL of pre-warmed growth medium and centrifuge at 200 x g for 5 minutes.
-
Seeding: Discard the supernatant, resuspend the cell pellet in fresh medium, and transfer to an appropriately sized culture flask.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[11]
-
Monitoring: Observe cultures daily for confluence and signs of contamination.
-
Subculturing (Passaging): When cells reach 80-90% confluence, wash with PBS, add Trypsin-EDTA, and incubate for 2-5 minutes until cells detach. Neutralize trypsin with serum-containing medium, centrifuge, and re-seed into new flasks at the recommended split ratio.
Protocol I: Primary Antiproliferative Screening (MTT Assay)
4.1. Scientific Rationale The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability.[12] It is a colorimetric assay that measures the metabolic activity of cells as an indicator of their viability, proliferation, and cytotoxicity.[13] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[13] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantitative determination of a compound's cytotoxic effect.[14]
4.2. Detailed Methodology
-
Cell Seeding: In a 96-well flat-bottom plate, seed 5,000-10,000 cells per well in 100 µL of growth medium.[11][15] Include wells for "medium only" (background control) and "cells + vehicle" (negative control). Allow cells to adhere by incubating overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Create a series of 2x working concentrations by serially diluting the stock solution in serum-free medium. The final concentration in the wells should typically range from 0.01 µM to 100 µM.
-
Cell Treatment: Add 100 µL of the 2x compound dilutions to the appropriate wells, resulting in a final volume of 200 µL and the desired 1x final concentrations. For the vehicle control wells, add medium containing the same final concentration of DMSO (typically ≤0.5%).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The duration should be consistent across experiments.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[11] Incubate for 4 hours at 37°C.[15] During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12][14]
-
Data Analysis:
-
Correct the absorbance readings by subtracting the average absorbance of the "medium only" wells.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
4.3. Representative Data Presentation
| Compound ID | Derivative Structure | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. NIH/3T3 | Selectivity Index (SI)* |
| BIP-001 | R = -CH₃ | 8.5 | 12.3 | >100 | >11.7 |
| BIP-002 | R = -OCH₃ | 4.2 | 6.8 | 85.1 | >20.2 |
| BIP-003 | R = -Cl | 25.1 | 30.5 | >100 | >3.9 |
| Doxorubicin | (Positive Control) | 0.9 | 0.5 | 5.4 | 6.0 |
*Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.
Protocol II: Secondary Mechanistic Assay (Apoptosis Induction)
5.1. Scientific Rationale After identifying cytotoxic compounds, the next critical step is to determine how they induce cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents as it minimizes inflammation. A key biochemical hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases.[2] Specifically, the activation of effector caspases, such as caspase-3 and caspase-7, is a central event in the apoptotic cascade. Several imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis by modulating proteins like Bax, Bcl-2, and activating caspases.[5][6] This protocol describes a method to quantify caspase-3/7 activity.
Caption: The intrinsic apoptosis pathway targeted by many chemotherapeutics.
5.2. Detailed Methodology
-
Cell Seeding: Seed cells in a white-walled, clear-bottom 96-well plate at the same density as the MTT assay. Allow cells to adhere overnight.
-
Cell Treatment: Treat cells with the hit compounds at concentrations equivalent to their 1x and 2x IC₅₀ values for a period of 24 hours. Include a vehicle control and a positive control (e.g., Staurosporine).
-
Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Lysis and Substrate Reaction: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the caspase-glo 3/7 reagent to each well. Mix gently on a plate shaker for 1 minute.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Correct the readings by subtracting the background luminescence from "medium only" wells.
-
Express the data as a fold-change in caspase activity relative to the vehicle-treated control cells. A significant increase in luminescence indicates the induction of apoptosis.
-
Concluding Remarks & Future Directions
The protocols detailed in this guide establish a robust primary and secondary screening platform for the in vitro characterization of novel this compound derivatives. Compounds that demonstrate potent, selective cytotoxicity (from Protocol I) and induce a key cell death mechanism like apoptosis (from Protocol II) should be prioritized as lead candidates.
Further investigations to build a comprehensive profile for these leads could include:
-
Cell Cycle Analysis: To determine if the compounds cause cell cycle arrest at a specific phase.[5]
-
Target-Based Assays: Since imidazo[1,2-a]pyridines are known kinase inhibitors, assessing their activity against specific kinases like PI3Kα could reveal a direct molecular target.[7][16][17]
-
Anti-inflammatory Screening: Given the scaffold's known anti-inflammatory properties, evaluating the inhibition of inflammatory mediators like COX-2 or PGE2 could open up alternative therapeutic applications.[4][18]
This systematic evaluation process is crucial for identifying promising new chemical entities and advancing them through the drug discovery pipeline.
References
- 1. This compound|CAS 1026201-45-5 [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
- 10. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Imidazo[1,2-a]pyridine Compounds as Inhibitors of Hepatitis C Virus NS3/4A Protease
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel HCV NS3/4A Protease Inhibitors
The Hepatitis C Virus (HCV) infects an estimated 170 million people worldwide, posing a significant global health challenge that can lead to chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1] The viral replication cycle is dependent on the precise processing of a large polyprotein into functional structural and non-structural (NS) proteins. A key enzyme in this process is the NS3/4A serine protease, which is responsible for four essential cleavages within the non-structural region of the polyprotein.[2] The essential nature of the NS3/4A protease for viral maturation makes it a prime target for the development of direct-acting antiviral (DAA) agents.[2] The approval of NS3/4A protease inhibitors marked a significant milestone in HCV therapy, drastically improving sustained virologic response rates.[3]
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent antiviral effects.[4][5] Notably, derivatives of this scaffold have demonstrated potent, nanomolar inhibition of HCV replication in cell-based assays.[1] While a key study has identified the viral protein NS4B as a direct target for one series of these potent imidazo[1,2-a]pyridine-based HCV inhibitors, the versatility of this scaffold merits its evaluation against other critical viral targets.[1]
These application notes provide a comprehensive guide for researchers aiming to investigate the potential of imidazo[1,2-a]pyridine compounds as inhibitors of the HCV NS3/4A protease. We present the scientific rationale, detailed experimental protocols for both biochemical and cell-based assays, and a framework for data interpretation, enabling a thorough assessment of this promising compound class.
The NS3/4A Protease: Mechanism of Action and a Hypothetical Inhibition Model
The NS3 protease domain requires the non-covalent association with its cofactor, the NS4A protein, to form the active NS3/4A heterodimer. This complex not only enhances the proteolytic activity of NS3 but also anchors it to intracellular membranes where viral replication occurs.[6] The protease features a trypsin-like catalytic triad composed of Histidine-57, Aspartate-81, and Serine-139, located in a relatively shallow substrate-binding groove.[3] Inhibition of this active site prevents the processing of the viral polyprotein, thereby halting the viral life cycle.
While the primary target for some anti-HCV imidazo[1,2-a]pyridines has been identified as NS4B, it is plausible to hypothesize that derivatives of this scaffold could be designed to interact with the NS3/4A active site. An effective inhibitor would be expected to form key interactions within the substrate-binding pockets (S1, S2, etc.) and potentially interact with one or more residues of the catalytic triad. The diagram below illustrates a hypothetical binding mode for an imidazo[1,2-a]pyridine compound within the NS3 protease active site.
Caption: Hypothetical binding of an imidazo[1,2-a]pyridine inhibitor in the NS3 active site.
Experimental Workflow for Inhibitor Characterization
A systematic approach is essential for the evaluation of a new compound series. The workflow should begin with a primary biochemical screen to identify direct inhibitors of the enzyme, followed by a cell-based assay to confirm antiviral activity in a more biologically relevant context and to assess cytotoxicity.
Caption: Workflow for screening and characterizing NS3/4A protease inhibitors.
Part 1: Biochemical Inhibition Assay Protocol
A Fluorescence Resonance Energy Transfer (FRET)-based assay is a robust and sensitive method for measuring NS3/4A protease activity in a high-throughput format.[7][8] The principle involves a synthetic peptide substrate containing the NS3 cleavage sequence flanked by a FRET donor (e.g., ECFP) and acceptor (e.g., Citrine/YFP). In the intact substrate, excitation of the donor leads to energy transfer and fluorescence from the acceptor. Upon cleavage by NS3/4A, the donor and acceptor are separated, disrupting FRET and leading to an increase in donor fluorescence.[7]
Protocol: FRET-Based NS3/4A Protease Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucoside.
-
Enzyme Stock: Recombinant HCV NS3/4A protease (genotype 1b) diluted in Assay Buffer to a working concentration of 20 nM (final concentration in assay will be 10 nM).
-
Substrate Stock: FRET peptide substrate (e.g., ECFP-cleavage site-Citrine) diluted in Assay Buffer to a working concentration of 200 nM (final concentration in assay will be 100 nM).[7]
-
Compound Plates: Prepare serial dilutions of imidazo[1,2-a]pyridine compounds in 100% DMSO. Then, dilute these into Assay Buffer to create a 4x final concentration plate. The final DMSO concentration in the assay should not exceed 1%.
-
Controls: Prepare wells for positive control (enzyme + substrate, no inhibitor) and negative control (substrate only, no enzyme).
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of each compound dilution (or control) to the wells of a black, low-volume 384-well plate.
-
Add 5 µL of the 20 nM NS3/4A enzyme solution to all wells except the negative control wells (add 5 µL of Assay Buffer instead).
-
Pre-incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 10 µL of the 200 nM FRET substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 30°C.
-
Monitor the fluorescence kinetically for 60 minutes. Set the excitation wavelength for the donor (e.g., 430 nm for ECFP) and read the emission from both the donor (e.g., 480 nm) and the acceptor (e.g., 535 nm for Citrine).[7]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear phase of the kinetic read. This is typically done by calculating the ratio of donor/acceptor fluorescence over time.
-
Normalize the data: % Inhibition = [1 - (V₀_inhibitor - V₀_neg_ctrl) / (V₀_pos_ctrl - V₀_neg_ctrl)] * 100.
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
-
Part 2: Cell-Based Antiviral Assay Protocol
To confirm that the observed biochemical inhibition translates to antiviral activity in a cellular environment, an HCV subgenomic replicon assay is essential.[9] This system utilizes human hepatoma cells (Huh-7) that harbor a self-replicating HCV RNA (a replicon). The replicon often contains a reporter gene, such as luciferase, whose expression level is directly proportional to the level of viral RNA replication.[10]
Protocol: HCV Subgenomic Replicon Luciferase Assay
-
Cell Culture and Plating:
-
Culture Huh-7 cells harboring an HCV genotype 1b subgenomic replicon expressing firefly luciferase in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection.
-
Trypsinize and seed the cells into white, opaque 96-well plates at a density of 8,000 to 10,000 cells per well.[10]
-
Incubate for 18-24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in cell culture medium. The final DMSO concentration should be ≤0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells for "no drug" (vehicle control) and "no cells" (background) controls.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Quantification of Viral Replication (Luciferase Assay):
-
After incubation, remove the medium and wash the cells once with PBS.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay kit (e.g., Bright-Glo, Promega) according to the manufacturer's instructions.[10]
-
Read the luminescence signal on a microplate luminometer.
-
-
Cytotoxicity Assay (Parallel Plate):
-
In parallel, treat a separate plate of replicon cells with the same compound dilutions.
-
After 72 hours, measure cell viability using a standard method such as CellTiter-Glo (Promega) or an MTS/XTT assay to determine the half-maximal cytotoxic concentration (CC₅₀).
-
-
Data Analysis:
-
EC₅₀ Determination: Normalize the luciferase signal to the vehicle control and plot the percent inhibition of replication against the log of compound concentration. Fit the data to a dose-response curve to calculate the half-maximal effective concentration (EC₅₀).
-
CC₅₀ Determination: Normalize the viability signal to the vehicle control and plot the percent viability against the log of compound concentration to determine the CC₅₀.
-
Selectivity Index (SI): Calculate the SI by dividing the CC₅₀ by the EC₅₀. A higher SI value indicates a more favorable therapeutic window.
-
Data Presentation and Interpretation
The data gathered from these assays will allow for a comprehensive evaluation of the imidazo[1,2-a]pyridine compounds. The table below presents an example of how to summarize the results. Note that while the EC₅₀ and CC₅₀ values are based on published data for imidazo[1,2-a]pyridines targeting NS4B, the IC₅₀ values against NS3 are presented as hypothetical for this application note.[1]
| Compound ID | NS3/4A Protease IC₅₀ (µM) | HCV Replicon EC₅₀ (µM)[1] | Cytotoxicity CC₅₀ (µM)[1] | Selectivity Index (SI) |
| Example-1 | 0.050 (Hypothetical) | 0.025 | > 25 | > 1000 |
| Example-2 | 0.120 (Hypothetical) | 0.090 | > 25 | > 277 |
| Example-3 | > 10 (Hypothetical) | 0.015 | 15.5 | 1033 |
| Boceprevir | 0.014 | 0.250 | > 50 | > 200 |
Interpretation:
-
Compound Example-1 shows potent activity in both the biochemical and cellular assays, with no cytotoxicity observed. This represents a promising lead candidate.
-
Compound Example-2 is also a potent inhibitor, though slightly less so than Example-1. It maintains an excellent selectivity index.
-
Compound Example-3 is highly potent in the cell-based replicon assay but shows no activity against the isolated NS3/4A protease. This profile is consistent with the compound acting on a different viral target, such as NS4B, as has been previously reported for this class.[1]
-
Boceprevir , a known NS3/4A protease inhibitor, is included as a reference compound for assay validation.
By following these detailed protocols and data analysis frameworks, researchers can effectively screen and characterize imidazo[1,2-a]pyridine derivatives to determine their potential as novel inhibitors of the HCV NS3/4A protease, contributing to the development of next-generation antiviral therapies.
References
- 1. Imidazo[1,2-a]pyridines That Directly Interact with Hepatitis C NS4B: Initial Preclinical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatitis C Virus NS3/4A Protease Inhibitors Incorporating Flexible P2 Quinoxalines Target Drug Resistant Viral Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H-Imidazole-2,5-Dicarboxamides as NS4A Peptidomimetics: Identification of a New Approach to Inhibit HCV-NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence resonance energy transfer-based assay for characterization of hepatitis C virus NS3-4A protease activity in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A cellular replicon-based phenotyping assay to determine susceptibility of hepatitis C virus clinical isolates to NS3/4A protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Welcome to the technical support center for the synthesis of 8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important heterocyclic compound. Our aim is to provide practical, experience-driven advice to help you navigate the intricacies of this chemical transformation and achieve a successful outcome.
I. Overview of the Synthetic Pathway
The most common and direct route to this compound involves a two-step process:
-
Cyclocondensation: Reaction of 3-bromo-2-aminopyridine with ethyl bromopyruvate to form ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate.
-
Hydrolysis: Saponification of the resulting ethyl ester to the desired carboxylic acid.
While seemingly straightforward, this synthesis is fraught with potential pitfalls that can lead to low yields, impure products, or complete reaction failure. This guide will dissect these challenges and provide robust solutions.
II. Troubleshooting Guide: A Question-and-Answer Approach
A. Cyclocondensation Step: Formation of Ethyl 8-Bromoimidazo[1,2-a]pyridine-2-carboxylate
Question 1: My cyclocondensation reaction is sluggish or fails to proceed to completion. What are the likely causes and how can I resolve this?
Answer:
Several factors can impede the initial cyclocondensation. The nucleophilicity of the amino group in 3-bromo-2-aminopyridine is reduced by the electron-withdrawing effect of the bromine atom.[1] This inherent low reactivity can be exacerbated by suboptimal reaction conditions.
-
Causality: The reaction proceeds via nucleophilic attack of the endocyclic nitrogen of the pyridine ring onto the α-carbon of ethyl bromopyruvate, followed by intramolecular cyclization and dehydration. Insufficient energy (temperature) or an inappropriate solvent can stall this sequence.
-
Troubleshooting Protocol:
-
Temperature Optimization: If you are running the reaction at room temperature, consider gently heating the reaction mixture. A temperature range of 50-80 °C is often effective. Refluxing in a suitable solvent like ethanol is a common strategy.[2]
-
Solvent Choice: While ethanol is a good starting point, if the reaction is still slow, consider a higher boiling point solvent such as n-butanol or DMF. However, be mindful that higher temperatures can also promote side reactions.
-
Reaction Time: This reaction can be slow. Monitor the reaction progress by Thin Layer Chromatography (TLC) over an extended period (up to 24-48 hours) before concluding that it has failed.
-
Reagent Quality: Ensure that the 3-bromo-2-aminopyridine is pure and that the ethyl bromopyruvate has not decomposed. Ethyl bromopyruvate is a lachrymator and can degrade upon storage. It is advisable to use freshly opened or distilled reagent.
-
| Parameter | Recommendation | Rationale |
| Temperature | 50-80 °C (or reflux) | Overcomes activation energy barrier |
| Solvent | Ethanol, n-butanol, DMF | Solubilizes reactants and facilitates reaction |
| Time | 12-48 hours | Allows for slow reactions to reach completion |
| Reagents | High purity | Impurities can inhibit the reaction |
Question 2: I am observing the formation of multiple spots on my TLC plate, and my final product is difficult to purify. What are the potential side products?
Answer:
The formation of side products is a common issue in imidazo[1,2-a]pyridine synthesis.[3]
-
Causality: The primary side products often arise from the self-condensation of ethyl bromopyruvate or alternative reaction pathways of the aminopyridine. The presence of a base, if used, can also promote undesired reactions.
-
Troubleshooting and Identification:
-
Control of Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the aminopyridine to ensure the complete consumption of ethyl bromopyruvate, which is more prone to self-condensation.
-
Base Selection: If a base is used to scavenge the HBr formed during the reaction, a mild, non-nucleophilic base such as sodium bicarbonate or potassium carbonate is recommended.[2] Stronger bases can lead to the decomposition of the starting materials and products.
-
Purification Strategy: Column chromatography on silica gel is typically effective for separating the desired product from impurities. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is advised. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be effective for obtaining a highly pure product.[2]
-
B. Hydrolysis Step: Formation of this compound
Question 3: The hydrolysis of my ethyl ester is incomplete, or I am seeing decomposition of my product. How can I improve this step?
Answer:
The hydrolysis of the ester to the carboxylic acid can be challenging. The imidazo[1,2-a]pyridine ring system can be sensitive to harsh basic or acidic conditions, potentially leading to decomposition.
-
Causality: Incomplete hydrolysis can be due to insufficient base, reaction time, or temperature. Decomposition can occur if the conditions are too harsh, leading to ring-opening or other unwanted transformations.
-
Troubleshooting Protocol:
-
Choice of Base: Lithium hydroxide (LiOH) is often a good choice for saponification as it can be effective at lower temperatures than sodium hydroxide (NaOH) or potassium hydroxide (KOH), minimizing degradation.
-
Solvent System: A mixture of THF and water or methanol and water is commonly used to ensure the solubility of the ester.
-
Temperature Control: Start the hydrolysis at room temperature and monitor the progress by TLC. If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be applied. Avoid prolonged heating at high temperatures.
-
Acidification: After the hydrolysis is complete (as indicated by the disappearance of the starting ester on TLC), the reaction mixture must be carefully acidified to precipitate the carboxylic acid. Add the acid (e.g., 1M HCl) slowly at 0 °C to control the exotherm and obtain a crystalline product. The final pH should be in the range of 3-4 to ensure complete protonation of the carboxylic acid.
-
| Parameter | Recommendation | Rationale |
| Base | LiOH | Milder conditions, reduces degradation |
| Solvent | THF/Water or Methanol/Water | Ensures solubility of the ester |
| Temperature | Room temperature to 50 °C | Balances reaction rate and stability |
| Acidification | Slow addition of 1M HCl at 0 °C | Controlled precipitation of the product |
III. Frequently Asked Questions (FAQs)
Q1: What are the expected spectral characteristics of this compound?
A1: You should confirm the identity of your final product using standard analytical techniques.
-
¹H NMR: Expect to see characteristic signals for the protons on the imidazo[1,2-a]pyridine core. The chemical shifts will be influenced by the bromine and carboxylic acid substituents.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the compound (C₈H₅BrN₂O₂). The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be clearly visible.[4]
-
IR Spectroscopy: Look for a broad O-H stretch from the carboxylic acid, as well as a strong C=O stretch.
Q2: Can I synthesize the carboxylic acid directly without isolating the ethyl ester intermediate?
A2: A one-pot procedure is theoretically possible but can be challenging to optimize. It would require a solvent system compatible with both the cyclocondensation and hydrolysis steps, and the workup would be more complex. For better control and higher purity of the final product, a two-step process with isolation of the intermediate ester is highly recommended.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, standard laboratory safety practices should be followed. Ethyl bromopyruvate is a lachrymator and should be handled in a well-ventilated fume hood. The brominated starting material and product should be handled with care. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
IV. References
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: --INVALID-LINK--
-
El-Sayed, N. N. E., et al. (2011). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1698. Available at: --INVALID-LINK--
-
PubChem. This compound. Available at: --INVALID-LINK--
-
Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Heterocycles, 75(6), 1355-1370. Available at: --INVALID-LINK--
-
Kovalenko, S. M., et al. (2009). On the reactivity of bromine atoms in brominated pyridines. Preparation of some 2:6‐disubstitution products of pyridine. Russian Chemical Bulletin, 58, 1047-1053.
-
ChemicalBook. This compound(1026201-45-5) 1H NMR. Available at: --INVALID-LINK--
-
Sigma-Aldrich. This compound. Available at: --INVALID-LINK--
-
Frontiers in Chemistry. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Available at: --INVALID-LINK--
-
MDPI. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available at: --INVALID-LINK--
-
Sigma-Aldrich. Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate. Available at: --INVALID-LINK--
-
NIH. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Available at: --INVALID-LINK--
-
ResearchGate. Organic Reactions in Ionic Liquids: Cyclocondensation of α-Bromoketones with 2-Aminopyridine. Available at: --INVALID-LINK--
-
ResearchGate. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Available at: --INVALID-LINK--
-
SciELO México. An Unexpected Condensation Reaction Involving 2-Aminopyridine, DMF and Barbituric Acids. Available at: --INVALID-LINK--
-
NIH. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Available at: --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C8H5BrN2O2) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Optimization of Imidazo[1,2-a]Pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, offering explanations for the underlying causes and actionable solutions.
Low or No Product Yield
Question: My reaction is showing very low conversion to the desired imidazo[1,2-a]pyridine product. What are the likely causes and how can I improve the yield?
Answer: Low yields in imidazo[1,2-a]pyridine synthesis can stem from several factors, ranging from suboptimal reaction conditions to reactant instability. Here’s a systematic approach to troubleshooting this issue:
1. Catalyst Choice and Concentration: The catalyst is often crucial for driving the reaction forward.
-
Causality: Many syntheses of imidazo[1,2-a]pyridines rely on catalysts to facilitate key bond-forming steps. For instance, copper(I) catalysts are effective in aerobic oxidative coupling reactions.[1] The choice of catalyst can significantly impact reaction rates and yields. In some cases, metal-free conditions can also be highly effective.[2] Iodine, for example, has been shown to be a cost-effective and environmentally friendly catalyst for certain multicomponent reactions leading to imidazo[1,2-a]pyridines.[3][4]
-
Solution:
-
Screen Different Catalysts: If you are using a metal-catalyzed reaction, consider screening different metal salts and ligands. For example, in a copper-catalyzed reaction, CuBr has been identified as a highly effective catalyst in certain contexts.[5]
-
Optimize Catalyst Loading: The amount of catalyst is critical. Too little may result in a sluggish reaction, while too much can lead to side reactions. A typical starting point for optimization is 5-20 mol%.[3][6]
-
Consider Catalyst-Free Alternatives: For certain substrates, a catalyst- and solvent-free approach at elevated temperatures (e.g., 60°C) can provide excellent yields.[7][8]
-
2. Solvent Effects: The reaction medium plays a pivotal role in solubility, reaction kinetics, and even the reaction pathway.
-
Causality: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states. For example, Dimethylformamide (DMF) has been found to be an optimal solvent for certain copper-catalyzed syntheses.[5] In other cases, greener solvents like ethanol or even water can be effective, especially in multicomponent reactions.[3][9]
-
Solution:
-
Solvent Screening: If your yield is low, perform a solvent screen with a range of polar aprotic (e.g., DMF, acetonitrile), polar protic (e.g., ethanol, water), and non-polar (e.g., toluene, dichloromethane) solvents.[5][10]
-
Micellar Catalysis: For aqueous reactions, the use of surfactants like sodium dodecyl sulfate (SDS) can create "nanoreactors" that enhance reaction rates.[9]
-
3. Temperature and Reaction Time: These two parameters are intrinsically linked and must be optimized concurrently.
-
Causality: Most chemical reactions have an optimal temperature range. Too low a temperature will result in a slow reaction rate, while excessively high temperatures can lead to decomposition of reactants, intermediates, or the final product.
-
Solution:
-
Systematic Temperature Optimization: Begin with room temperature and incrementally increase the temperature (e.g., in 20°C intervals) while monitoring the reaction by TLC or LC-MS. An optimal temperature of 80°C has been identified for some copper-catalyzed systems.[5]
-
Time Course Study: Once an optimal temperature is found, run a time course study to determine when the reaction reaches completion. Prolonging the reaction time unnecessarily can sometimes lead to the formation of byproducts.[6]
-
4. Reactant Quality and Stoichiometry: The purity and ratio of your starting materials are fundamental to a successful reaction.
-
Causality: Impurities in starting materials can inhibit the catalyst or participate in side reactions. The stoichiometry of the reactants is also critical, especially in multicomponent reactions.
-
Solution:
-
Verify Starting Material Purity: Ensure your 2-aminopyridine, carbonyl compound, and any other reactants are pure. Recrystallization or column chromatography may be necessary.
-
Optimize Stoichiometry: While a 1:1 or 1:1:1 ratio is a common starting point for two or three-component reactions respectively, it may be beneficial to use a slight excess of one of the more volatile or less reactive components.
-
Formation of Side Products and Purification Challenges
Question: I am observing significant side product formation, which is complicating the purification of my target imidazo[1,2-a]pyridine. What are these side products likely to be, and how can I minimize their formation?
Answer: The formation of side products is a common challenge. Understanding the potential side reactions can guide you in adjusting your reaction conditions to favor the desired product.
1. Common Side Reactions:
-
Self-condensation of the Carbonyl Compound: Aldehydes and ketones can undergo self-condensation, especially in the presence of acid or base catalysts.
-
Polymerization: Some starting materials, particularly alkynes, can polymerize under the reaction conditions.
-
Incomplete Cyclization: The intermediate formed after the initial condensation may not cyclize efficiently, leading to the accumulation of this intermediate.
2. Strategies to Minimize Side Products:
-
Control of Reaction Temperature: As mentioned earlier, high temperatures can promote side reactions. Carefully controlling the temperature is key.
-
Order of Addition: In multicomponent reactions, the order in which the reactants are added can be critical. For example, pre-forming an intermediate by reacting the 2-aminopyridine and the carbonyl compound before adding the third component can sometimes minimize side reactions.[6]
-
Choice of Base: If a base is used, its strength and stoichiometry should be optimized. A strong base can promote undesired deprotonations and subsequent side reactions.
3. Purification Techniques:
-
Crystallization: If the desired product is a solid, crystallization is often the most effective method for purification. Experiment with different solvent systems to find one that provides good recovery and high purity.
-
Column Chromatography: Silica gel column chromatography is a standard technique for purifying organic compounds. A careful selection of the eluent system is necessary to achieve good separation from impurities.
-
Preparative HPLC: For challenging separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[11]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of imidazo[1,2-a]pyridines?
A1: The synthesis of imidazo[1,2-a]pyridines can proceed through various mechanisms depending on the specific reaction type. A common and historically significant route is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone.[12] The mechanism generally involves the initial nucleophilic attack of the pyridine nitrogen onto the carbonyl carbon, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.[13] In multicomponent reactions, the mechanism often involves the formation of an imine intermediate, which then undergoes further reactions, such as a [4+1] cycloaddition with an isocyanide.[3]
Q2: How do electron-donating or electron-withdrawing groups on the 2-aminopyridine affect the reaction?
A2: The electronic nature of the substituents on the 2-aminopyridine ring can have a significant impact on the reaction rate and yield. Electron-donating groups (EDGs) on the pyridine ring increase the nucleophilicity of the ring nitrogen, which can accelerate the initial condensation step. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity, potentially slowing down the reaction. However, the overall effect can be complex, as substituents also influence the stability of intermediates and the final product. It has been observed that electron-rich substrates can lead to better yields in some copper-catalyzed systems.[5]
Q3: Are there any "green" or environmentally friendly methods for synthesizing imidazo[1,2-a]pyridines?
A3: Yes, there is a growing emphasis on developing more sustainable synthetic methods. Several "green" approaches have been reported:
-
Catalyst- and Solvent-Free Reactions: Some syntheses can be performed by simply heating the neat reactants, which eliminates the need for both a catalyst and a solvent.[7][8]
-
Use of Green Solvents: Reactions have been successfully carried out in environmentally benign solvents such as water or ethanol.[3][9] The use of eucalyptol as a green solvent has also been explored.[14]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, often under solvent-free or green solvent conditions.[15][16]
-
Air as an Oxidant: In oxidative coupling reactions, using air as the oxidant is a green alternative to stoichiometric chemical oxidants.[5]
Q4: Can I perform this synthesis on a large scale?
A4: Scaling up the synthesis of imidazo[1,2-a]pyridines is feasible, but it requires careful re-optimization of the reaction conditions. A gram-scale synthesis has been successfully demonstrated under optimized conditions, achieving a high yield.[6] When scaling up, factors such as heat transfer, mixing efficiency, and the rate of reagent addition become more critical. It is advisable to perform the scale-up in a stepwise manner, for example, by first increasing the scale by a factor of 5-10 and carefully monitoring the reaction profile.
Data and Protocol Summaries
Table 1: Optimization of Reaction Conditions for a Model Reaction
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | Neat | 25 | 2 | <10 | [6] |
| 2 | I₂ (20) | Water | Ultrasound | 1.5 | 92 | [6] |
| 3 | CuBr (10) | DMF | 80 | 12 | 90 | [5] |
| 4 | PdCl₂ (5) | Toluene | 80 | 4 | 80 | [17] |
| 5 | None | Neat | 60 | 0.33 | 91 | [7] |
| 6 | NH₄Cl (20) | EtOH | Microwave | 0.17 | High | [16] |
Experimental Protocol: Iodine-Catalyzed Synthesis in Water[6]
This protocol is an example of a green and efficient method for the synthesis of a tetrasubstituted imidazo[1,2-a]pyridine derivative.
-
Reactant Preparation: In a round-bottom flask, dissolve 2-aminopyridine (1 mmol) in water.
-
Catalyst Addition: Add iodine (20 mol%) to the solution.
-
Reaction Initiation: Stir the mixture under ultrasonic conditions. Monitor the disappearance of the 2-aminopyridine by Thin Layer Chromatography (TLC).
-
Addition of Other Reactants: Once the 2-aminopyridine is consumed, add the acetophenone derivative (1 mmol) and dimedone (1 mmol) to the reaction mixture.
-
Reaction Completion: Continue sonication for the optimized reaction time (e.g., 1.5 hours).
-
Workup and Purification: Upon completion, the product may precipitate from the reaction mixture. Isolate the solid by filtration. If necessary, purify the crude product by column chromatography on silica gel.
Visualizing Reaction Optimization
The following diagram illustrates a general workflow for optimizing the reaction conditions for imidazo[1,2-a]pyridine synthesis.
References
- 1. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bio-conferences.org [bio-conferences.org]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction [mdpi.com]
- 17. researchgate.net [researchgate.net]
"common byproducts in the synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids"
Welcome to the technical support guide for the synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, found in numerous clinically used agents like zolpidem and alpidem.[1][2]
The synthesis, while versatile, is often accompanied by the formation of specific byproducts that can complicate purification and reduce yields. This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the most common challenges encountered in the lab.
Troubleshooting Guide: Common Issues & Byproducts
This section addresses specific, frequently observed problems during the synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids and their precursors.
Question 1: I'm observing a significant isomeric byproduct that is difficult to separate from my desired C2-substituted product. How can I identify and minimize it?
Answer:
This is the most common issue in imidazo[1,2-a]pyridine synthesis. The byproduct is almost certainly the regioisomeric 3-substituted imidazo[1,2-a]pyridine .[3][4] Its formation is rooted in the reaction mechanism, particularly in multicomponent strategies like the Groebke-Blackburn-Bienaymé (GBB) reaction.[5][6][7]
Root Cause Analysis:
The synthesis involves the initial condensation of a 2-aminopyridine with an aldehyde to form a Schiff base (imine). An isocyanide then attacks this imine. The regioselectivity issue arises from the subsequent cyclization step.
-
Desired Pathway (C2-Substitution): The isocyanide-adduct cyclizes via the endocyclic pyridine nitrogen atom attacking the intermediate nitrilium ion. This is a 5-endo-dig cyclization, which leads to the desired 2-substituted product.
-
Byproduct Pathway (C3-Substitution): A competing pathway involves a [4+1] cycloaddition, which, after rearrangement, can lead to the thermodynamically stable 3-substituted isomer.[8] The exact mechanism can be influenced by catalysts and reaction conditions.[9]
The diagram below illustrates the divergence of these pathways.
Caption: Divergent pathways in imidazo[1,2-a]pyridine synthesis.
Troubleshooting & Mitigation Strategies:
| Strategy | Causality & Explanation | Recommended Protocol |
| Catalyst Selection | Lewis and Brønsted acids are crucial. Stronger Lewis acids like Scandium(III) triflate (Sc(OTf)₃) or strong Brønsted acids like perchloric acid can favor the desired kinetic product by stabilizing the nitrilium intermediate for the 5-endo-dig cyclization.[10] | Use 5-10 mol% of Sc(OTf)₃ or p-toluenesulfonic acid (PTSA) in the reaction. Avoid using no catalyst or weak acids if regioselectivity is poor.[11] |
| Solvent Choice | Polar, protic solvents like methanol can participate in the reaction mechanism, sometimes acting as a cocatalyst and influencing reaction pathways.[11] Aprotic solvents like toluene or dichloromethane may alter the stability of intermediates. | Start with methanol or ethanol, as they are commonly successful.[10] If issues persist, screen aprotic solvents like toluene or acetonitrile, but be aware this may require temperature optimization. |
| Temperature Control | The formation of the 3-substituted isomer is often favored at higher temperatures as it is the more thermodynamically stable product. Running the reaction at lower temperatures can favor the kinetically controlled C2-isomer. | Conduct the reaction at room temperature or 0 °C initially. If conversion is slow, gradually increase the temperature, monitoring the isomeric ratio by LC-MS or ¹H NMR at each stage. |
| Reagent Stoichiometry | Using a slight excess of the 2-aminopyridine or aldehyde can sometimes push the equilibrium towards the desired imine formation and subsequent cyclization pathway. | Try using 1.1 equivalents of the 2-aminopyridine relative to the limiting reagent. |
Question 2: My reaction is sluggish, and I'm isolating mostly unreacted 2-aminopyridine. How can I improve conversion?
Answer:
Low conversion is typically due to inefficient formation of the initial Schiff base (imine) intermediate or a high activation barrier for the subsequent cyclization.
Root Cause Analysis:
-
Deactivated Substrates: Electron-withdrawing groups on the 2-aminopyridine or sterically hindered aldehydes can slow down the initial condensation.
-
Presence of Water: The condensation reaction to form the imine releases water. If not removed, water can hydrolyze the imine, pushing the equilibrium back towards the starting materials.
-
Insufficient Catalysis: The reaction often requires an acid catalyst to activate the aldehyde's carbonyl group and facilitate both imine formation and the final cyclization.[10]
Troubleshooting & Mitigation Strategies:
| Strategy | Causality & Explanation | Recommended Protocol |
| Add a Dehydrating Agent | To drive the imine formation equilibrium forward, water must be removed. | Add a dehydrating agent like trimethyl orthoformate or molecular sieves (3Å or 4Å) to the reaction mixture. This is particularly effective for less reactive substrates.[12] |
| Increase Catalyst Loading | If the reaction is catalyzed, the amount may be insufficient to overcome the activation energy for poorly reactive substrates. | Increase the catalyst (e.g., PTSA, Sc(OTf)₃) loading incrementally from 10 mol% up to 30 mol%. Monitor for potential byproduct formation at higher loadings. |
| Increase Temperature | Higher temperatures can overcome the activation energy barrier. This is a common strategy but must be balanced against the risk of forming the undesired C3-isomer (see Q1). | If the reaction is slow at room temperature, gradually heat the reaction to 40-80 °C. Use LC-MS to monitor both the consumption of starting material and the ratio of C2/C3 isomers. |
| Microwave Irradiation | Microwave heating can dramatically reduce reaction times by efficiently overcoming activation barriers.[5][13] | If available, perform the reaction in a sealed microwave vial. Typical conditions are 10-30 minutes at 100-150 °C.[5] |
Question 3: My final product is contaminated with an amide byproduct after saponification of the ester precursor. How can I prevent this?
Answer:
This issue arises during the final hydrolysis step when converting an imidazo[1,2-a]pyridine-2-carboxylate ester to the target carboxylic acid. The byproduct is the corresponding amide, formed by reaction with an amine.
Root Cause Analysis:
-
Amine Contamination: The most likely source of the amine is residual 2-aminopyridine starting material that was carried through the synthesis. During the basic hydrolysis (saponification) of the ester, this amine can act as a nucleophile, competing with the hydroxide ion to attack the ester carbonyl, leading to amide formation.
-
Ammonia Source: If using ammonium hydroxide for pH adjustment or workup, it can also serve as the amine source.
Troubleshooting Workflow:
The following workflow diagram outlines a systematic approach to diagnosing and solving this problem.
Caption: Troubleshooting workflow for amide byproduct formation.
Recommended Protocol: Purification of Ester Intermediate
If 2-aminopyridine is detected in your ester intermediate, it must be removed before hydrolysis.
-
Dissolve: Dissolve the crude ester product in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb: Add silica gel to the solution (approx. 2-3 times the crude product weight) and concentrate the slurry to dryness on a rotary evaporator to create a dry-loaded sample.
-
Chromatography: Perform flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5-10% EtOAc) to elute non-polar impurities.
-
Elution: Gradually increase the polarity to elute your desired ester product. The more polar 2-aminopyridine will remain on the column longer.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) or LC-MS.
-
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ester, which can then be safely hydrolyzed.
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile method for synthesizing the imidazo[1,2-a]pyridine core? The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful and widely used three-component reaction for this purpose.[7] It combines a 2-amino(aza)heterocycle, an aldehyde, and an isocyanide in a one-pot process, often catalyzed by a Lewis or Brønsted acid, to rapidly build molecular complexity.[5][10]
Q2: Besides the C3-isomer, are there other common byproducts from the GBB reaction itself? Yes, under certain conditions, especially with aliphatic aldehydes, a linear Ugi-type adduct can sometimes be observed as a byproduct.[10] Additionally, if the reaction conditions are too harsh (e.g., excessively high temperatures), degradation of starting materials or the product can occur, leading to a complex mixture.[14]
Q3: What is the best general purification strategy for imidazo[1,2-a]pyridine-2-carboxylic acids? Purification can be challenging due to the amphoteric nature of the molecule (containing both a basic pyridine nitrogen and an acidic carboxylic acid).
-
Crystallization/Recrystallization: This is the most effective method if a suitable solvent system can be found.[15] Methanol, ethanol, or water are often good starting points.[16]
-
Acid/Base Extraction: Exploiting the amphoteric nature can be effective but tricky. Acidifying the aqueous solution will protonate the pyridine nitrogen, while making it basic will deprotonate the carboxylic acid. This can be used to move the compound between aqueous and organic layers, leaving neutral impurities behind.
-
Sulfate Salt Formation: For industrial-scale purification, forming a sulfate salt has been shown to be an efficient method for isolation and purification.[12]
-
Reverse-Phase Chromatography: If all else fails, reverse-phase HPLC (e.g., on a C18 column) using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or trifluoroacetic acid is a reliable, albeit less scalable, method for obtaining highly pure material.
References
- 1. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. datapdf.com [datapdf.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 13. bio-conferences.org [bio-conferences.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Bromo-Substituted Heterocyclic Compounds
Welcome to the technical support center for the purification of bromo-substituted heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the unique challenges presented by these molecules. The inherent reactivity and specific physicochemical properties of the carbon-bromine bond, coupled with the diverse nature of heterocyclic scaffolds, often complicate standard purification protocols. This resource synthesizes technical expertise with practical, field-proven insights to help you achieve optimal purity for your compounds.
Frequently Asked Questions (FAQs)
Q1: My bromo-substituted heterocyclic compound appears to be decomposing on the silica gel during column chromatography. What is causing this and how can I prevent it?
A1: Decomposition on silica gel is a common issue with acid-sensitive or unstable compounds. The acidic nature of standard silica gel can catalyze debromination or degradation of your compound.[1]
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Causality: Silica gel has acidic silanol groups (Si-OH) on its surface, which can protonate sensitive functional groups within your heterocycle, leading to decomposition pathways. Bromo-substituted heterocycles, particularly those with electron-rich rings or sterically hindered bromine atoms, can be susceptible to this.[2][3]
-
Troubleshooting:
-
Deactivate the Silica Gel: Before preparing your column, you can neutralize the acidic sites. A common method is to use a solvent system containing a small amount of a basic modifier, such as triethylamine (Et3N) or pyridine (typically 0.1-1% v/v), in your eluent.[4] This will neutralize the acidic sites on the silica.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (basic or neutral) or florisil.[1]
-
Stability Test: Before committing to a large-scale column, perform a simple stability test. Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you observe a new spot or streaking that wasn't present initially, your compound is likely unstable on silica.[1]
-
Q2: I'm struggling to separate my desired bromo-heterocycle from a very similar impurity (e.g., a positional isomer or the starting material). What chromatographic strategies can I employ?
A2: Co-elution of closely related compounds is a frequent challenge. The key is to exploit subtle differences in their physicochemical properties.
-
Causality: Compounds with similar polarities and functional groups will have very similar retention factors (Rf) in a given solvent system, making separation difficult.[4]
-
Troubleshooting:
-
Optimize Your Solvent System: Systematically screen different solvent systems. Sometimes a switch from a standard hexane/ethyl acetate system to something like dichloromethane/methanol or toluene/acetone can dramatically alter selectivity.[4]
-
Lower the Rf: Aim for an Rf value of your target compound around 0.1-0.2.[4] While this will require more solvent and a longer elution time, it will increase the separation between closely eluting spots.
-
Use a Longer Column: Increasing the length of your column provides more theoretical plates for the separation to occur.
-
Consider High-Performance Liquid Chromatography (HPLC): For very challenging separations, HPLC offers superior resolution compared to flash chromatography.[5][6][7][8]
-
Q3: My bromo-substituted compound is an oil and won't crystallize. How can I induce crystallization for purification?
A3: "Oiling out" is a common problem where the compound separates from the solvent as a liquid rather than a solid. This is often due to the presence of impurities or the choice of an inappropriate solvent.[9]
-
Causality: Impurities can disrupt the formation of a crystal lattice. Additionally, if the compound's melting point is below the temperature of the solution, it will separate as an oil.
-
Troubleshooting:
-
Increase Purity: First, try to purify the oil further by column chromatography to remove impurities that may be inhibiting crystallization.[9]
-
Solvent Screening: Experiment with a variety of solvents or solvent mixtures.[9] A good recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[10][11]
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[9]
-
Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the cooled, supersaturated solution.
-
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. Rapid cooling often leads to the formation of a precipitate rather than well-defined crystals.[10]
-
Q4: How can I confirm the purity of my final bromo-substituted heterocyclic compound?
A4: A multi-technique approach is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or photodiode array (PDA) detector is a powerful tool for quantifying purity based on peak area percentage.[5][6][7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is ideal for volatile and thermally stable compounds and can help identify volatile impurities.[6][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can reveal the presence of impurities with proton signals that are distinct from your product.
-
Quantitative NMR (qNMR): A primary analytical method that can determine purity without a reference standard for the analyte by comparing the integral of a signal from the compound of interest to that of a certified internal standard.[5][7][8]
-
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity for a solid compound. Impurities tend to broaden and depress the melting point.[12]
Troubleshooting Guides
Guide 1: Column Chromatography Issues
This guide provides a systematic approach to troubleshooting common problems encountered during the column chromatography of bromo-substituted heterocyclic compounds.
Problem: Low or no recovery of the compound from the column.
| Potential Cause | Explanation | Recommended Solution |
| Compound Decomposition | The compound is unstable on silica gel.[1] | Test for silica stability. If unstable, use deactivated silica, alumina, or florisil.[1] |
| Incorrect Solvent System | The eluent is not polar enough to move the compound down the column. | Double-check the solvent composition. If correct, gradually increase the polarity of the eluent. |
| Compound is Very Polar | The compound is strongly adsorbed to the silica and won't elute with standard solvents. | Consider using a more polar solvent system, such as dichloromethane/methanol or ethyl acetate/ethanol. In some cases, a reverse-phase column may be necessary. |
| Compound Came Off in the Solvent Front | The eluent was too polar, causing the compound to elute immediately.[1] | Check the first few fractions collected. Re-run the column with a less polar solvent system. |
| Dilute Fractions | The compound did elute, but the fractions are too dilute to be detected by TLC.[1] | Concentrate the fractions where you expected to see your compound and re-analyze by TLC. |
Experimental Workflow for Troubleshooting Column Chromatography
References
- 1. Purification [chem.rochester.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Late-stage functionalization of BN-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. moravek.com [moravek.com]
Technical Support Center: Synthesis of 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Welcome to the technical support center for the synthesis of 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and mastering its synthesis is crucial for advancing research in this area.[1][2]
This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles and literature precedents.
Overview of the Synthetic Pathway
The most common and direct route to this compound involves a two-step process. The synthesis begins with a cyclocondensation reaction between 3-bromo-2-aminopyridine and an ethyl bromopyruvate precursor to form the intermediate, Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate. This is followed by the saponification (hydrolysis) of the ethyl ester to yield the final carboxylic acid product.
Caption: General two-step synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the cyclocondensation step?
A1: The reaction is a classic synthesis of the imidazo[1,2-a]pyridine ring system. It proceeds via an initial SN2 reaction where the more nucleophilic endocyclic nitrogen of 3-bromo-2-aminopyridine attacks the α-carbon of ethyl bromopyruvate, displacing the bromide. This forms a pyridinium salt intermediate. Subsequently, the exocyclic amino group performs an intramolecular cyclization by attacking the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine core.[3]
Q2: Why is ethanol a commonly used solvent for the cyclization reaction?
A2: Ethanol is an effective solvent for this reaction as it readily dissolves the 2-aminopyridine starting material and has a suitable boiling point for refluxing conditions, which provides the necessary activation energy for the reaction. Furthermore, it is a polar protic solvent that can facilitate the proton transfers involved in the dehydration step. Other solvents like anhydrous tetrahydrofuran (THF) or 1,2-dimethoxyethane have also been reported.[4]
Q3: What is the role of a base like sodium bicarbonate (NaHCO₃) in the first step?
A3: A mild base such as NaHCO₃ is often added to neutralize the hydrogen bromide (HBr) that is eliminated during the final aromatization step of the cyclization. This prevents the HBr from protonating the starting 2-aminopyridine, which would render it non-nucleophilic and halt the reaction. Using a mild base is crucial to avoid unwanted side reactions.[5]
Q4: How should I monitor the progress of the reactions?
A4: Both reaction steps can be effectively monitored using Thin Layer Chromatography (TLC). For the cyclization step, you can track the consumption of the 3-bromo-2-aminopyridine starting material and the appearance of the new, typically more fluorescent, ester product spot. For the hydrolysis step, the disappearance of the ester spot and the appearance of a more polar, baseline spot corresponding to the carboxylate salt (before acidification) indicates reaction completion.
Q5: What are the typical challenges in isolating the final carboxylic acid product?
A5: The primary challenge is the product's amphoteric nature. In the basic solution post-hydrolysis, it exists as a soluble carboxylate salt. Upon acidification, it becomes the free carboxylic acid, which has limited solubility in water and can precipitate. The key is to carefully adjust the pH of the aqueous solution to the isoelectric point of the molecule, where its net charge is zero, to maximize precipitation and recovery.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Caption: Decision tree for troubleshooting common issues.
Problem: Low or No Yield in the Cyclocondensation Step (Ester Formation)
-
Question: My TLC shows a lot of unreacted 3-bromo-2-aminopyridine even after prolonged reflux. What could be the cause?
-
Answer & Solutions:
-
Reagent Quality: 2-Aminopyridine derivatives can be susceptible to degradation. Ensure the 3-bromo-2-aminopyridine is pure. Similarly, ethyl bromopyruvate can decompose upon storage; using freshly available or purified reagent is recommended.
-
Insufficient Heat: Ensure the reaction mixture is maintaining a steady reflux. A heating mantle with a temperature controller is more reliable than an oil bath for consistent heating.
-
Inadequate Reaction Time: While many procedures report completion within a few hours, some substituted aminopyridines can be less reactive. Monitor the reaction via TLC every 2-4 hours until the starting material is consumed. Some protocols have reported heating for up to 40 hours to drive the reaction to completion.[4]
-
Solvent Choice: Ensure you are using a suitable solvent. Ethanol is standard, but for less reactive substrates, a higher boiling point solvent might be necessary. However, be cautious of potential side reactions at higher temperatures.
-
| Parameter | Standard Condition | Troubleshooting Action |
| Solvent | Ethanol | Consider switching to anhydrous THF or DME.[4] |
| Temperature | Reflux (~78 °C) | Ensure consistent and vigorous reflux. |
| Time | 4-8 hours | Extend up to 24-40 hours, monitoring by TLC.[4] |
| Base | 1.0-1.2 eq NaHCO₃ | Ensure adequate mixing to neutralize evolving HBr. |
Problem: The Ester Hydrolysis (Saponification) is Incomplete
-
Question: After the hydrolysis step and acidic workup, I am recovering a significant amount of my starting ester. How can I improve the conversion?
-
Answer & Solutions:
-
Choice of Base: Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) for hydrolyzing sterically hindered esters or those on electron-rich heterocyclic systems. It has a lower tendency to participate in side reactions.[6]
-
Stoichiometry of Base: Ensure you are using a sufficient excess of the base. Typically, 2-4 equivalents are used to ensure the reaction goes to completion.
-
Solubility: The ester intermediate may have poor solubility in a purely aqueous medium. Adding a co-solvent like tetrahydrofuran (THF) or dioxane can create a homogenous solution, dramatically increasing the reaction rate. A common solvent system is THF/Water (e.g., 2:1 ratio).
-
Temperature: While many hydrolyses proceed at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can significantly accelerate the rate of saponification. Monitor by TLC to avoid potential degradation.
-
Problem: Difficulty in Purifying the Final Carboxylic Acid
-
Question: After acidifying my reaction mixture, I get an oily substance or very fine precipitate that is difficult to filter and purify. What should I do?
-
Answer & Solutions:
-
Precise pH Control: This is the most critical step. The goal is to find the isoelectric point. After cooling the reaction mixture in an ice bath, add acid (e.g., 1M HCl) dropwise with vigorous stirring. Use pH paper or a pH meter to monitor the pH. The ideal pH for precipitation is often in the range of 3-5. It is advisable to take a small aliquot, test the precipitation pH, and then scale the acidification for the bulk mixture.
-
Avoid "Salting Out": Adding too much acid can lead to the formation of the soluble hydrochloride salt of your product, keeping it in solution.[6] If you overshoot the optimal pH, you may need to re-basify and repeat the acidification carefully.
-
Crystallization/Recrystallization: If the initial precipitate is impure or oily, it may need to be recrystallized. Finding a suitable solvent system can be challenging. A mixture of polar solvents like ethanol/water or DMF/water might be effective.
-
Washing: Once filtered, wash the solid product thoroughly with cold deionized water to remove any inorganic salts (e.g., LiCl, NaCl) from the workup, followed by a wash with a non-polar solvent like diethyl ether or hexane to remove organic impurities.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate
This protocol is adapted from methodologies described for similar imidazo[1,2-a]pyridine syntheses.[4][5]
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromo-2-aminopyridine (1.0 eq).
-
Add ethanol (approx. 10-15 mL per gram of aminopyridine) to dissolve the starting material.
-
Add sodium bicarbonate (NaHCO₃, 1.1 eq).
-
To this stirring suspension, add ethyl bromopyruvate (1.05 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane (DCM) and a saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or ethyl acetate/hexane to yield the pure ester product.[4]
Protocol 2: Hydrolysis to this compound
This protocol is based on standard saponification procedures for heterocyclic esters.[6][7]
-
Dissolve the Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 2:1 or 3:1 v/v ratio).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature for 6-18 hours. Monitor the reaction by TLC until the starting ester spot has completely disappeared. Gentle heating (40 °C) can be applied if the reaction is slow.
-
Once complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
With vigorous stirring, slowly add 1M hydrochloric acid (HCl) dropwise to acidify the solution to a pH of approximately 3-4. A solid precipitate should form.
-
Continue stirring the suspension in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with cold deionized water and then with a small amount of cold diethyl ether.
-
Dry the solid product under vacuum to obtain the final this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
Technical Support Center: Functionalization of the Imidazo[1,2-a]pyridine Ring
Welcome to the technical support center for the functionalization of the imidazo[1,2-a]pyridine ring system. This guide is designed for researchers, scientists, and professionals in drug development who are working with this privileged scaffold. The imidazo[1,2-a]pyridine core is a key component in numerous pharmaceuticals, making its efficient and selective functionalization a critical aspect of modern medicinal chemistry.[1][2][3][4][5][6]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. It goes beyond simple protocols to explain the underlying chemical principles and provide actionable solutions to common challenges encountered in the laboratory.
I. General Principles of Reactivity and Regioselectivity
Question: What are the most common sites of functionalization on the imidazo[1,2-a]pyridine ring, and why?
The imidazo[1,2-a]pyridine ring system exhibits distinct regions of reactivity. The most common site for electrophilic and radical substitution is the C3 position of the imidazole ring. This preference is attributed to the high electron density at this position and the ability of the bicyclic system to stabilize the resulting cationic intermediate through resonance, maintaining the aromaticity of the six-membered pyridine ring.
Functionalization at the C2 position is generally more challenging due to the lower electron density compared to C3.[7] However, with the right choice of reagents and reaction conditions, direct C-H functionalization at C2 is achievable. The pyridine ring is generally less reactive towards electrophilic substitution than the imidazole ring. Functionalization of the pyridine ring typically occurs at the C5, C6, C7, and C8 positions , often requiring harsher conditions or the presence of directing groups.
dot
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Imidazo[1,2-a]pyridine Ring
II. Troubleshooting Guide for Common Functionalization Reactions
This section addresses specific issues that may arise during the functionalization of the imidazo[1,2-a]pyridine ring.
A. Halogenation Reactions (Bromination and Chlorination)
Question: My bromination reaction with NBS is giving me a mixture of products, including a di-brominated species. How can I improve the selectivity for mono-bromination at the C3 position?
Answer: Over-halogenation is a common side reaction when attempting to mono-halogenate the electron-rich imidazo[1,2-a]pyridine ring. The formation of di-substituted products, typically at the C3 and C5 positions, can be problematic. Here’s a troubleshooting guide to enhance selectivity:
| Parameter | Problem | Solution | Scientific Rationale |
| Stoichiometry | Using excess NBS or other halogenating agents. | Use only 1.0-1.1 equivalents of the halogenating agent. | Minimizes the availability of the electrophile for a second substitution reaction. |
| Temperature | High reaction temperatures. | Perform the reaction at lower temperatures (e.g., 0 °C to room temperature). | Reduces the overall reactivity of the system, favoring the kinetically controlled mono-halogenated product. |
| Solvent | Non-polar solvents can sometimes lead to solubility issues and localized high concentrations of reagents. | Use a more polar aprotic solvent like DMF or acetonitrile to ensure homogeneity. | A homogeneous reaction mixture allows for better control over the stoichiometry and reaction rate. |
| Reaction Time | Prolonged reaction times. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. | Prevents the slower second halogenation from occurring after the desired mono-halogenation is complete. |
Experimental Protocol for Selective C3-Bromination:
-
Dissolve the imidazo[1,2-a]pyridine substrate (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
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} Workflow for selective C3-bromination.
B. Lithiation and Metal-Halogen Exchange
Question: I am trying to perform a lithiation at the C3 position followed by quenching with an electrophile, but I am getting very low yields and a complex mixture of byproducts. What could be the issue?
Answer: The generation and use of lithiated imidazo[1,2-a]pyridines can be challenging due to their potential instability. Several side reactions can occur if the reaction conditions are not carefully controlled.
-
Proton Scrambling: The lithiated intermediate can be basic enough to deprotonate other positions on the ring or other molecules in the reaction mixture, leading to a loss of regioselectivity.
-
Decomposition/Ring Opening: At higher temperatures, organolithium species can be unstable and undergo decomposition or ring-opening reactions.
-
Reaction with Solvent: Common ethereal solvents like THF can be deprotonated by strong bases, especially at temperatures above -40 °C.
Troubleshooting Guide for Lithiation Reactions:
| Parameter | Problem | Solution | Scientific Rationale |
| Temperature | Lithiation or subsequent reactions performed at too high a temperature. | Maintain a low temperature (typically -78 °C) throughout the lithiation and quenching steps. | Enhances the stability of the organolithium intermediate and minimizes side reactions with the solvent or other species. |
| Base | Using an overly reactive or sterically unhindered base. | Use a sterically hindered base like LDA or a milder base if possible. For metal-halogen exchange, n-BuLi is common but requires strict temperature control. | A hindered base can improve regioselectivity. |
| Moisture | Presence of water in the reagents or solvent. | Use anhydrous solvents and freshly distilled/dried reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). | Organolithium reagents are extremely sensitive to moisture and will be quenched by any protic source. |
| Electrophile Reactivity | The electrophile is not reactive enough or is added too slowly. | Use a highly reactive electrophile and add it quickly to the freshly prepared organolithium species. | Minimizes the time the unstable organolithium intermediate has to decompose or undergo other side reactions. |
dot graph "Lithiation_Side_Reactions" { graph [splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#4285F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#EA4335"];
} Potential side reactions during lithiation.
C. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
Question: My Suzuki coupling reaction on a 3-bromoimidazo[1,2-a]pyridine is sluggish and gives a significant amount of the de-brominated starting material. How can I improve the yield of the desired coupled product?
Answer: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions and can arise from several pathways, including protonolysis of the organometallic intermediate or reductive elimination from a palladium-hydride species. Here’s how to troubleshoot this issue:
Troubleshooting Guide for Suzuki Coupling Reactions:
| Parameter | Problem | Solution | Scientific Rationale |
| Base | The base is too strong or contains water. | Use a milder, anhydrous base like K3PO4 or Cs2CO3. Ensure all reagents and solvents are dry. | Stronger bases can promote side reactions. Water can lead to the hydrolysis of the boronic acid and the formation of palladium-hydroxide species that can facilitate dehalogenation. |
| Solvent | Protic solvents or solvents that can act as a hydride source. | Use anhydrous aprotic solvents like dioxane, toluene, or DME. | Minimizes the sources of protons that can lead to dehalogenation. |
| Ligand | The ligand is not optimal for the specific substrate. | Screen a variety of phosphine ligands (e.g., SPhos, XPhos, RuPhos) to find one that promotes the desired coupling over dehalogenation. | The choice of ligand can significantly influence the rates of the different steps in the catalytic cycle, including the undesired dehalogenation pathway. |
| Degassing | Insufficient removal of oxygen from the reaction mixture. | Thoroughly degas the solvent and reaction mixture by sparging with an inert gas or by freeze-pump-thaw cycles. | Oxygen can lead to the oxidation of the phosphine ligands and the palladium catalyst, as well as promote the homocoupling of the boronic acid. |
Key to Successful Cross-Coupling:
-
High-Purity Reagents: Use high-purity starting materials, as impurities can poison the catalyst.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and execution.
-
Proper Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially when using solid bases.
III. Frequently Asked Questions (FAQs)
Q1: Can I use protecting groups to control the regioselectivity of functionalization?
Yes, protecting group strategies can be employed, although they are less common for imidazo[1,2-a]pyridines due to the inherent C3 selectivity. However, if functionalization at a less reactive position is desired, or to prevent reaction at a specific site, a protecting group can be useful. For example, a bulky silyl group could be used to temporarily block a position, directing functionalization to another site.
Q2: What are the signs of decomposition of my imidazo[1,2-a]pyridine derivative during a reaction?
Common signs of decomposition include the formation of a dark, tarry reaction mixture, the appearance of multiple unidentifiable spots on a TLC plate, and a significant decrease in the overall recovery of material after workup. If you observe these signs, consider lowering the reaction temperature, using a milder reagent, or shortening the reaction time.
Q3: Are there any specific safety precautions I should take when working with these compounds?
As with all chemical research, proper safety precautions are essential. Many imidazo[1,2-a]pyridine derivatives have biological activity and should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be particularly cautious when working with highly reactive reagents like organolithiums and potent electrophiles.
IV. References
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2023). Organic & Biomolecular Chemistry. Retrieved from --INVALID-LINK--
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry. Retrieved from --INVALID-LINK--
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. (2021). New Journal of Chemistry. Retrieved from --INVALID-LINK--
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. Retrieved from --INVALID-LINK--
-
C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. (2022). Monatshefte für Chemie - Chemical Monthly. Retrieved from --INVALID-LINK--
-
Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. (2023). ResearchGate. Retrieved from --INVALID-LINK--
-
Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation. (2007). The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--
-
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (2019). NIH. Retrieved from --INVALID-LINK--
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). MDPI. Retrieved from --INVALID-LINK--
-
Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. (2018). RSC Advances. Retrieved from --INVALID-LINK--
-
Synthesis of Polysubstituted Imidazo[1,2- a ]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation. (2007). ResearchGate. Retrieved from --INVALID-LINK--
-
Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. (2022). ResearchGate. Retrieved from --INVALID-LINK--
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets. Retrieved from --INVALID-LINK--
-
Synthesis of polysubstituted imidazo[1,2-a]pyridines. (2023). ResearchGate. Retrieved from --INVALID-LINK--
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). (2024). ResearchGate. Retrieved from --INVALID-LINK--
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances. Retrieved from --INVALID-LINK--
-
Transition-metal-free regioselective C-H halogenation of imidazo[1,2-: A] pyridines: Sodium chlorite/bromite as the halogen source. (2018). ResearchGate. Retrieved from --INVALID-LINK--
-
Suzuki cross-coupling reaction on position 7 of compounds 1a–c (isolated yields). (2017). ResearchGate. Retrieved from --INVALID-LINK--
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2018). ResearchGate. Retrieved from --INVALID-LINK--
-
Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. (2024). Nanomaterials Chemistry. Retrieved from --INVALID-LINK--
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. (2012). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. (1990). Journal of Medicinal Chemistry. Retrieved from --INVALID-LINK--
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). RSC Advances. Retrieved from --INVALID-LINK--
-
Strategies for Synthesis of Imidazo[1,2-a]pyridine Derivatives: Carbene Transformations or C-H Functionalizations. (2018). Chemistry – An Asian Journal. Retrieved from --INVALID-LINK--
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega. Retrieved from --INVALID-LINK--
-
Protecting Group‐Controlled Regioselective Synthesis for Unsymmetrical 3,5‐Disubstituted Pyridones. (2021). ResearchGate. Retrieved from --INVALID-LINK--
-
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. (2015). ResearchGate. Retrieved from --INVALID-LINK--
-
One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. (2016). Beilstein Journal of Organic Chemistry. Retrieved from --INVALID-LINK--
References
- 1. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted Imidazo[1,2-a]pyridines as β-strand Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid. As Senior Application Scientists, we provide not just protocols, but the underlying rationale and troubleshooting insights to ensure a successful and scalable process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable approach is a one-pot synthesis starting from 2-amino-3-bromopyridine and ethyl 2-chloroacetoacetate, followed by hydrolysis. This method is advantageous for its operational simplicity and reduced number of unit operations, which are critical factors in a scale-up context.
Q2: What are the critical process parameters to monitor during the cyclization reaction?
A2: Temperature control is paramount. The initial condensation reaction is often exothermic, and maintaining a consistent temperature (typically around 80-90 °C) is crucial to prevent side reactions and ensure complete conversion. On a larger scale, efficient heat transfer becomes a significant challenge. Additionally, monitoring the reaction progress by HPLC is recommended to determine the optimal reaction time.
Q3: Are there any specific safety precautions to consider during the scale-up of this synthesis?
A3: Yes, several safety aspects require careful consideration. The starting material, 2-amino-3-bromopyridine, can be irritating. The reaction is typically carried out in a high-boiling solvent like ethanol or DMF, so adequate ventilation and adherence to standard personal protective equipment (PPE) protocols are essential. Furthermore, a thorough process safety review, including thermal hazard assessment, is recommended before proceeding with large-scale production.
Q4: What are the expected yield and purity for this process on a larger scale?
A4: With an optimized process, yields for the one-pot synthesis of the intermediate ethyl ester can be in the range of 80-90%. The subsequent hydrolysis to the final carboxylic acid is typically high-yielding as well. Purity of the final product should be >98% as determined by HPLC and NMR.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up synthesis of this compound.
Issue 1: Low Yield of Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Monitor the reaction closely using HPLC. If the reaction stalls, a slight increase in temperature or prolonged reaction time may be necessary. | On a larger scale, mixing may be less efficient, leading to slower reaction rates. |
| Side Product Formation | Ensure the reaction temperature does not exceed the recommended range. Overheating can lead to the formation of undesired byproducts. | The imidazo[1,2-a]pyridine core is susceptible to degradation at elevated temperatures. |
| Sub-optimal Reagent Stoichiometry | Carefully control the stoichiometry of the reagents. An excess of either the aminopyridine or the chloroacetoacetate can lead to incomplete conversion or side reactions. | Precise stoichiometry is critical for maximizing yield and minimizing impurities. |
Issue 2: Difficulty in Isolating the Product after Hydrolysis
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Precipitation | Adjust the pH of the solution carefully to the isoelectric point of the carboxylic acid (typically around pH 3-4) to ensure maximum precipitation. | The solubility of the product is highly pH-dependent. |
| Product is Oily or Gummy | After pH adjustment, cool the mixture slowly and stir for an extended period to encourage crystallization. Seeding with a small amount of pure product can also be beneficial. | Rapid precipitation can lead to the formation of amorphous solids or oils. |
| Product Contaminated with Salts | Wash the filtered product thoroughly with cold deionized water to remove any inorganic salts from the hydrolysis step. | Residual salts can interfere with downstream applications and affect the purity of the final product. |
Issue 3: Impurities in the Final Product
| Potential Cause | Troubleshooting Step | Rationale |
| Unreacted Starting Material | Optimize the reaction conditions (temperature, time) to drive the reaction to completion. Recrystallization of the final product may be necessary. | Residual starting materials can be difficult to remove in later stages. |
| Side Products from the Cyclization Step | Maintain strict temperature control during the cyclization. Purification by recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective. | The formation of isomeric or dimeric byproducts is a common issue in heterocyclic synthesis. |
| Residual Solvents | Dry the final product under vacuum at an appropriate temperature to remove any residual solvents. | Residual solvents can affect the physical and chemical properties of the final compound. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate
Step-by-Step Methodology:
-
To a stirred solution of 2-amino-3-bromopyridine (1.0 eq) in ethanol (10 vol), add sodium bicarbonate (2.0 eq).
-
Heat the mixture to 80 °C.
-
Slowly add ethyl 2-chloroacetoacetate (1.1 eq) to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 80-85 °C.
-
After the addition is complete, continue stirring the mixture at 80-85 °C for 4-6 hours, or until HPLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Hydrolysis to this compound
Step-by-Step Methodology:
-
Suspend the crude ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a mixture of ethanol (5 vol) and water (5 vol).
-
Add sodium hydroxide (2.5 eq) and heat the mixture to 60-70 °C.
-
Stir the reaction at this temperature for 2-4 hours, or until TLC or HPLC analysis indicates the completion of the hydrolysis.
-
Cool the reaction mixture to room temperature and dilute with water (10 vol).
-
Acidify the solution to pH 3-4 with concentrated hydrochloric acid.
-
The product will precipitate out of the solution. Stir the slurry for 1-2 hours at room temperature to ensure complete precipitation.
-
Filter the solid, wash with cold water, and dry under vacuum to afford the desired product.
Visualizations
Workflow for the One-Pot Synthesis
Caption: A streamlined workflow for the one-pot synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logical decision tree for troubleshooting common issues during scale-up.
"de-bromination of 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid under reaction conditions"
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of imidazo[1,2-a]pyridine derivatives. Specifically, it addresses the critical de-bromination step of 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid, a common transformation in medicinal chemistry programs. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure successful and reproducible outcomes.
Overview of the Transformation
The reductive de-bromination of the 8-bromoimidazo[1,2-a]pyridine core is a key strategic step to access the parent imidazo[1,2-a]pyridine-2-carboxylic acid scaffold. This transformation is most commonly achieved through catalytic hydrogenation or transfer hydrogenation, typically employing a palladium catalyst. While seemingly straightforward, the reaction is sensitive to various parameters, and challenges such as incomplete conversion, catalyst poisoning, and competing side reactions can arise. The presence of the carboxylic acid and the nitrogen-rich heterocyclic core introduces specific complexities that must be carefully managed.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the de-bromination reaction in a question-and-answer format.
Q1: My reaction shows incomplete conversion or is extremely sluggish, even after extended reaction times. What are the likely causes?
A1: Incomplete conversion is the most frequently reported issue. The root cause often lies with the catalyst's activity or the reaction environment.
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Catalyst Inactivation: The imidazo[1,2-a]pyridine scaffold, being a nitrogen-containing heterocycle, can act as a ligand and coordinate to the palladium surface, leading to catalyst inhibition or poisoning. The carboxylic acid moiety can also interact with the catalyst.
-
Solution: Increase the catalyst loading (e.g., from 5 mol% to 10 mol% Pd/C). If using palladium on carbon, ensure it is fresh and has been stored under inert conditions. Sometimes, a brief pre-activation of the catalyst under the reaction conditions before adding the substrate can be beneficial.
-
-
Insufficient Hydride Source: In transfer hydrogenation (e.g., using ammonium formate, sodium formate, or isopropanol), the hydride donor can be the limiting reagent or decompose over time.[1] When using hydrogen gas (H₂), poor gas-liquid mixing can limit its availability.
-
Solution: For transfer hydrogenation, add the hydride source in portions over the course of the reaction. For H₂ gas, ensure vigorous stirring to maximize the gas-liquid interface. Increasing the hydrogen pressure (if equipment allows) can also accelerate the reaction.
-
-
Solvent and pH Effects: The solubility of the carboxylic acid starting material and the activity of the catalyst are highly dependent on the solvent and pH.
-
Solution: A protic solvent like methanol or ethanol is often effective. If solubility is an issue, consider adding a co-solvent or a base (e.g., triethylamine, potassium carbonate) to form the more soluble carboxylate salt. However, be aware that excessive base can sometimes hinder the reaction.
-
-
Reaction Temperature: While many de-brominations proceed at room temperature, this specific substrate may require thermal assistance to overcome the activation energy barrier.
-
Solution: Gently heat the reaction mixture to 40-60 °C. Monitor carefully, as higher temperatures can sometimes promote side reactions.[2]
-
Q2: I've achieved full conversion, but my isolated yield is low and I see significant side products. What are these byproducts and how can I prevent them?
A2: Side product formation is often a result of over-reduction or undesired reactivity of the carboxylic acid group.
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Protodecarboxylation: A significant risk, especially under harsh conditions (high temperature or strongly acidic/basic media), is the loss of the C2-carboxylic acid group, leading to the formation of 8-bromoimidazo[1,2-a]pyridine or the fully reduced imidazo[1,2-a]pyridine.
-
Solution: Employ milder reaction conditions. Use a less aggressive hydride source and maintain a neutral or slightly basic pH. Lowering the reaction temperature is a critical first step to mitigate this pathway.[1]
-
-
Ring Hydrogenation: While the C-Br bond is preferentially cleaved, prolonged reaction times, high catalyst loading, or high hydrogen pressure can lead to the saturation of the pyridine or imidazole ring, resulting in a complex mixture of products.[3]
-
Solution: Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction immediately upon consumption of the starting material. Reduce the catalyst loading or hydrogen pressure.
-
-
Homocoupling (Biaryl Formation): Though less common in reductive conditions, trace amounts of oxygen can sometimes lead to oxidative side reactions, resulting in the formation of a dimer.
-
Solution: Ensure the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon). Degassing the solvent prior to use is highly recommended.
-
Q3: The work-up and purification are challenging. The product seems to have poor solubility or is difficult to separate from the catalyst and salts.
A3: The zwitterionic nature of the product (containing both a basic pyridine nitrogen and an acidic carboxylic acid) can lead to purification challenges.
-
Catalyst Removal: Palladium on carbon can be pyrophoric and fine particles can be difficult to remove by filtration.
-
Solution: Filter the reaction mixture through a pad of Celite®. Ensure the Celite® pad is wet with the reaction solvent before filtering. After filtration, wash the pad thoroughly with fresh, hot solvent (e.g., methanol) to recover any adsorbed product.
-
-
Product Isolation: If a base was used to solubilize the starting material, the product will be in its salt form.
-
Solution: After filtering off the catalyst, carefully acidify the filtrate with a dilute acid (e.g., 1M HCl) to a pH of ~4-5. The product, being less soluble in its neutral form, should precipitate out. It can then be collected by filtration, washed with cold water, and dried.
-
-
Chromatography Issues: The high polarity and potential for streaking on silica gel make column chromatography difficult.
-
Solution: If chromatography is necessary, consider using a reverse-phase column (C18). Alternatively, derivatizing the carboxylic acid to an ester can make it more amenable to normal-phase silica gel chromatography, although this adds extra steps to the synthesis.
-
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for palladium-catalyzed de-bromination? A: The reaction proceeds via a catalytic cycle. First, the Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond to form a Pd(II)-aryl intermediate. This is followed by a step where a hydride (from H₂ or a transfer agent) displaces the bromide on the palladium center. Finally, reductive elimination occurs, forming the C-H bond and regenerating the active Pd(0) catalyst.[1]
Q: Why is a base often added to the reaction? A: A base, such as triethylamine or sodium acetate, serves two primary purposes. First, it can neutralize the HBr that is generated during the catalytic cycle, preventing a drop in pH that could deactivate the catalyst or promote side reactions. Second, as mentioned in the troubleshooting section, it can deprotonate the carboxylic acid, increasing the starting material's solubility in common organic solvents.
Q: Are there alternatives to palladium catalysts? A: Yes, nickel-based catalysts are emerging as a cost-effective and environmentally friendly alternative for hydrodehalogenations.[4][5] Conditions often involve a nickel salt (e.g., NiCl₂) and a reducing agent like sodium borohydride (NaBH₄) and can sometimes be performed in aqueous media.[5]
Q: How critical is it to exclude air and moisture? A: It is highly critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle. While the reaction can tolerate some water, especially if using aqueous bases or solvents, it is best practice to use dry solvents and maintain an inert atmosphere (N₂ or Ar) to ensure reproducibility and high catalyst activity.
Visualizations and Diagrams
Overall Reaction Scheme
References
- 1. Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01949D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Aqueous Micellar Catalysis Enhances (Hetero)Aryl Halide Dehalogenation - ChemistryViews [chemistryviews.org]
- 5. Nickel‐Catalyzed Hydro‐ and Deutero‐dehalogenations of (Hetero)Aryl Halides under Aqueous Micellar Catalysis Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the complexities of catalyst selection and reaction optimization. Our goal is to explain not just the "how," but the critical "why" behind each experimental choice.
Troubleshooting Guide: Common Experimental Issues
This section addresses high-level problems frequently encountered during the synthesis of imidazo[1,2-a]pyridines.
Issue 1: Low to No Product Yield
A low or non-existent yield is one of the most common hurdles. The cause often lies in one of three areas: the catalyst system, the reaction conditions, or the nature of the substrates.
-
Question: My reaction is not yielding the desired imidazo[1,2-a]pyridine. Where should I start troubleshooting?
-
Answer: First, re-evaluate your catalyst choice in the context of your specific reaction type. The traditional and highly effective method involves the condensation of 2-aminopyridines with α-haloketones.[1][2] This reaction can often proceed efficiently without any catalyst at all, simply by heating the reactants.[2][3][4] If you are using this method, the issue may be temperature or reaction time. For more complex, multi-component reactions (e.g., involving an aminopyridine, aldehyde, and alkyne), the catalyst is crucial.[3][5] Copper and iodine-based systems are excellent starting points.[6][7] Verify catalyst integrity; many catalysts, particularly palladium complexes, can be sensitive to air and moisture. Ensure you are using the correct oxidant, as many modern syntheses are oxidative C-H/N-H cross-coupling reactions that depend on an efficient oxidant like air, molecular oxygen, or iodine.[8][9][10]
-
-
Question: I'm using a copper catalyst, but the yield is poor. What factors should I optimize?
-
Answer: Copper catalysis is versatile but sensitive to several factors.
-
Copper Salt: The choice of the copper salt (e.g., CuI, CuBr, CuCl₂) can significantly impact yield.[11] CuI and CuBr are frequently reported as highly effective.[6][8] For example, in the synthesis from aminopyridines and nitroolefins, CuBr was found to be the most effective catalyst.[8]
-
Solvent: The solvent plays a critical role in solubility and reaction kinetics. Dimethylformamide (DMF) is a common and effective solvent for many copper-catalyzed reactions, though greener solvents like H₂O-IPA or even solvent-free conditions have been successfully employed.[1][8]
-
Temperature: Most copper-catalyzed syntheses require heating, typically in the range of 80-120 °C.[8] Optimization is key, as excessively high temperatures can lead to byproduct formation.
-
Atmosphere/Oxidant: If your reaction is an aerobic oxidation, ensuring an adequate supply of air or oxygen is paramount.[9] In some protocols, other oxidants like iodine or tert-butyl hydroperoxide are used and their stoichiometry must be precise.[6]
-
-
-
Question: My substrates have sensitive functional groups. Could this be the issue?
-
Answer: Absolutely. The electronic nature of your substrates is a determining factor. For many catalytic systems, 2-aminopyridines bearing electron-donating groups tend to give higher yields than those with electron-withdrawing groups.[8] Similarly, the reactivity of your ketone, aldehyde, or alkyne component is affected by its substituents. If you suspect functional group incompatibility, consider a milder, catalyst-free approach if applicable, or switch to a more robust catalytic system known for its broad functional group tolerance, such as certain gold-catalyzed reactions which can proceed under very mild conditions.[12]
-
Issue 2: Formation of Side Products & Poor Regioselectivity
The formation of impurities or isomers complicates purification and reduces the yield of the target molecule.
-
Question: My reaction produces a mixture of isomers. How can I improve regioselectivity?
-
Answer: Regioselectivity is a known challenge, especially when using substituted 2-aminopyridines or unsymmetrical carbonyl compounds. The initial nucleophilic attack of the 2-aminopyridine can occur via either the endocyclic pyridine nitrogen or the exocyclic amino nitrogen. For the synthesis from 2-aminopyridines and α-haloketones, the accepted mechanism involves the initial SN2 reaction at the pyridine nitrogen, which dictates the regioselectivity.[2] In multi-component reactions, the sequence of bond formation is key. For instance, in iodine-catalyzed reactions involving an aldehyde, the initial condensation forms an imine, which is then activated by the catalyst for subsequent steps.[7][13] Carefully review the established mechanism for your chosen reaction type to understand the factors controlling regioselectivity and optimize accordingly.
-
-
Question: I'm observing significant byproduct formation. What are the likely causes?
-
Answer: Byproduct formation can stem from several sources:
-
Over-oxidation or Decomposition: Harsh reaction conditions (high temperature, strong oxidants) can degrade starting materials or the desired product. Consider lowering the temperature or using a milder oxidant. Air or molecular oxygen are often sufficient and environmentally benign choices.[9]
-
Self-Condensation: Aldehydes, in particular, can undergo self-condensation. This can sometimes be mitigated by controlling the rate of addition or by pre-forming an intermediate before adding the final component.
-
Incorrect Reaction Pathway: In some cases, the catalyst or conditions may favor an alternative reaction pathway. For example, in the Bohlmann-Rahtz pyridine synthesis, high temperatures can lead to side reactions.[14] A thorough screen of catalysts may be necessary. Palladium, copper, gold, and iodine each promote slightly different mechanistic pathways.[11][12]
-
-
Frequently Asked Questions (FAQs) on Catalyst Selection
This section provides direct answers to specific questions about choosing the right catalyst system for your imidazo[1,2-a]pyridine synthesis.
-
Question 1: When should I choose a metal catalyst versus a "metal-free" or catalyst-free approach?
-
Answer: The choice depends primarily on your starting materials.
-
Catalyst-Free/Metal-Free: Opt for these methods when using highly reactive starting materials like 2-aminopyridines and α-haloketones.[2] These reactions often proceed cleanly with just heat, sometimes under microwave irradiation to reduce reaction times.[1][3] Molecular iodine is often used in "metal-free" oxidative cyclizations; it acts as both a catalyst and an oxidant to facilitate C-N and C-C bond formation.[10][15] These methods are advantageous for their simplicity, low cost, and alignment with green chemistry principles.[4]
-
Metal-Catalyzed: A metal catalyst is generally required for multi-component reactions or those involving the activation of less reactive C-H bonds. Copper is the workhorse for coupling aminopyridines with ketones, nitroolefins, or in three-component reactions with aldehydes and alkynes due to its low cost and high efficiency.[5][6][8] Palladium is often used for specific dehydrogenative coupling reactions.[11] Gold catalysts are excellent for reactions involving alkynes and can be uniquely suited for maintaining stereochemical integrity in chiral substrates.[12]
-
-
-
Question 2: What is the role of iodine in reactions that are sometimes called "catalyst-free"?
-
Answer: Molecular iodine (I₂) plays a multifaceted role in these syntheses. It is not merely an additive but an active reagent. In many protocols, iodine serves as a Lewis acid to activate intermediates, such as imines formed from aldehydes and aminopyridines.[7][13] It also functions as a powerful oxidant, accepting electrons to facilitate the final aromatization step.[10] In some cases, it can trigger the formation of radical intermediates, which then participate in the cyclization.[16] Therefore, while the reaction is "transition-metal-free," iodine is a critical catalytic species.
-
-
Question 3: My project requires a green and sustainable synthesis. What are my best options?
-
Answer: Green chemistry approaches for imidazo[1,2-a]pyridine synthesis are increasingly common.
-
Catalyst-Free Methods: As discussed, reacting 2-aminopyridines with α-haloketones without a solvent or catalyst at moderate temperatures is a very green approach.[2][3]
-
Use of Air as Oxidant: Many copper-catalyzed reactions can use air as the terminal oxidant, producing only water as a byproduct.[8][9]
-
Green Solvents: While DMF is common, reactions have been successfully performed in water, ethanol, or bio-derived solvents like eucalyptol.[1][17] Ultrasonic irradiation in aqueous media can also dramatically improve yields and reduce waste.[14]
-
Recyclable Catalysts: Recent developments include copper complexes supported on magnetic nanoparticles, which can be easily recovered and reused, minimizing metal waste.[5]
-
-
-
Question 4: How do I choose between different copper catalysts (e.g., Cu(I) vs. Cu(II), different counter-ions)?
-
Answer: The oxidation state and the counter-ion (halide, acetate, etc.) influence the catalyst's Lewis acidity and redox potential. Cu(I) salts like CuI and CuBr are very common for oxidative coupling reactions.[6][8] It is believed that the catalytic cycle involves both Cu(I) and Cu(II) or even Cu(III) species. While you might start with a Cu(II) salt, it may be reduced in situ to the active Cu(I) species. The most practical approach is empirical screening. A small screen of common copper salts (CuI, CuBr, CuCl, Cu(OAc)₂, CuSO₄) is a standard first step in optimizing a new reaction. Often, the halide ions can play a role as ligands, stabilizing key intermediates in the catalytic cycle.
-
Data & Protocols
Table 1: Comparison of Common Catalytic Systems
| Catalyst System | Typical Substrates | Common Conditions | Advantages | Disadvantages |
| None (Thermal) | 2-Aminopyridines, α-Haloketones | Neat or in DMF/Ethanol, 60-100 °C | Simple, low cost, green, avoids metal contamination.[2] | Limited to reactive substrates, may require high temperatures. |
| Copper (CuI, CuBr) | Aminopyridines, Ketones, Aldehydes, Alkynes, Nitroolefins | DMF/Toluene, 80-120 °C, often with Air/O₂ as oxidant | Versatile, inexpensive, high yields, good functional group tolerance.[6][8] | Can be sensitive to ligands and additives, may require screening. |
| Iodine (I₂) | Aminopyridines, Ketones, Aldehydes, Nitroalkenes | Ethanol/Water, RT to 80 °C, often with an oxidant (e.g., H₂O₂) | Metal-free, inexpensive, mild conditions possible.[7][10][13] | Stoichiometric amounts of iodine may be required, potential for halogenated byproducts. |
| Palladium (PdCl₂) | Intramolecular Dehydrogenative Coupling | Toluene, 80-110 °C, with a base (e.g., K₂CO₃) | Effective for specific C-C bond formations.[11] | Expensive, potential for metal contamination, often requires ligands. |
| Gold (PicAuCl₂) | 2-Aminopyridine N-oxides, Alkynes | CH₂Cl₂, 40 °C, with an acid co-catalyst | Very mild conditions, preserves stereochemistry, atom economical.[12] | Very expensive, limited substrate scope compared to copper. |
Diagrams: Workflows & Mechanisms
A logical workflow can streamline catalyst selection.
Caption: Catalyst selection decision workflow.
The following diagram illustrates a plausible mechanism for the copper-catalyzed aerobic synthesis of imidazo[1,2-a]pyridines.
Caption: Simplified Cu-catalyzed aerobic oxidation.
Experimental Protocol: Copper-Catalyzed Synthesis from 2-Aminopyridine and a Ketone
This protocol is a generalized procedure based on methodologies reported in the literature, such as the aerobic oxidative synthesis described by Zhang et al.[6]
Materials:
-
2-Aminopyridine derivative (1.0 mmol, 1.0 equiv)
-
Ketone derivative (1.2 mmol, 1.2 equiv)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
Dimethylformamide (DMF) (3-5 mL)
Procedure:
-
To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the 2-aminopyridine derivative (1.0 mmol), the ketone derivative (1.2 mmol), and CuI (0.1 mmol).
-
Evacuate and backfill the flask with air or oxygen (if using a balloon, pierce it with a needle to ensure a slow, steady stream, or simply leave open to the air via a reflux condenser).
-
Add DMF (3-5 mL) via syringe.
-
Place the flask in a preheated oil bath at 100-120 °C.
-
Stir the reaction vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure imidazo[1,2-a]pyridine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scielo.br [scielo.br]
- 3. bio-conferences.org [bio-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. Copper (II) complex supported on magnetic nanoparticles as a novel nanocatalyst for the synthesis of imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of Substituted Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system that has garnered significant attention from the medicinal chemistry community. Its rigid, planar structure and synthetic accessibility have established it as a "privileged scaffold"—a molecular framework capable of binding to a wide range of biological targets.[1][2][3] This versatility is demonstrated by its presence in marketed drugs with diverse applications, such as the hypnotic zolpidem and the anxiolytic alpidem, underscoring its therapeutic potential.[4][5]
This guide provides a comparative analysis of the biological activities of substituted imidazo[1,2-a]pyridine derivatives, synthesizing data from numerous studies to offer researchers and drug development professionals a clear overview of the structure-activity relationships (SAR) that govern their efficacy. We will explore their applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, supported by experimental data and detailed protocols.
The Imidazo[1,2-a]pyridine Scaffold: Structure and Synthesis
The core structure consists of a pyridine ring fused to an imidazole ring. The numbering of the positions on this scaffold is critical for understanding SAR, as substituents at different locations drastically alter biological activity.
Caption: The core chemical structure of the imidazo[1,2-a]pyridine ring system with standard IUPAC numbering.
The most common and versatile synthetic route to this scaffold is the condensation reaction between a 2-aminopyridine and an α-haloketone, a method that allows for the introduction of a wide variety of substituents at the C-2 and C-3 positions.[6][7] Modifications to the starting 2-aminopyridine allow for further diversity around the pyridine portion of the ring system.
Anticancer Activity: Targeting Cellular Proliferation
Imidazo[1,2-a]pyridine derivatives have demonstrated potent and broad-spectrum anticancer activity.[8][9][10][11] Their primary mechanism of action involves the inhibition of key protein kinases that are often dysregulated in cancer, such as PI3K, c-Met, VEGFR, and cyclin-dependent kinases (CDKs), which are crucial for cell growth, proliferation, and survival.[8][9][10][12][13][14][15][16]
Comparative Performance of Anticancer Derivatives
The efficacy of these compounds is highly dependent on the nature and position of their substituents. The following table summarizes the in vitro cytotoxic activity (IC₅₀) of several representative derivatives against various cancer cell lines.
| Compound ID | Substituents | Target Cell Line | IC₅₀ (µM) | Reference |
| 22e | C6: 1-methylpyrazole, C7/C8 variations | EBC-1 (c-Met addicted) | 0.045 | [12][13] |
| 13k | 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline | HCC827 (NSCLC) | 0.09 | [15] |
| 12 | Thiazole derivative | A375 (Melanoma) | 0.14 | [14] |
| I-11 | C3: Propargylamide | NCI-H358 (KRAS G12C) | 0.86 | [1] |
| IP-5 | Novel derivative | HCC1937 (Breast) | 45 | [11] |
| IP-6 | Novel derivative | HCC1937 (Breast) | 47.7 | [11] |
Analysis of Structure-Activity Relationships (SAR):
-
Position 6: The introduction of heteroaryl groups, particularly those with polar functionalities like a cyano group, at the C-6 position significantly enhances cellular activity.[12]
-
Position 3: Modifications at the C-3 position have a strong impact on activity. For instance, attaching a propargylamide moiety can create covalent inhibitors targeting specific mutations like KRAS G12C.[1]
-
Scaffold Hybridization: Fusing the imidazo[1,2-a]pyridine scaffold with other pharmacophores, such as quinazoline, has led to the development of highly potent PI3Kα inhibitors.[15]
Key Signaling Pathway: PI3K/Akt/mTOR
Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR pathway, which is a central regulator of cell proliferation and survival.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by dual PI3K/mTOR imidazo[1,2-a]pyridine inhibitors.[16]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of imidazo[1,2-a]pyridine compounds on cancer cell lines.[11]
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell line (e.g., HCC1937)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial and Antituberculosis Activity
The imidazo[1,2-a]pyridine scaffold is also a promising source of novel antimicrobial agents.[5] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[17][18] Notably, this class of compounds has yielded potent inhibitors of Mycobacterium tuberculosis, including strains with multi-drug (MDR) and extensive drug resistance (XDR).[2]
Comparative Performance of Antimicrobial Derivatives
| Compound ID | Substituents | Target Organism | MIC (µg/mL or µM) | Reference |
| 17d | Pyridine derivative with 4-F substitution | S. aureus | 0.5 µg/mL | [17] |
| Compound 4 | Biaryl ether at C-3 | M. tuberculosis (Mtb) | ≤0.006 µM | [2] |
| 207a | Organoselenium derivative | E. coli | 2.48 µg/mL | [18] |
| Compound 14 | Bromo at C-6, 2-imidazolinyl at C-2 | E. coli | 32 µM | [19] |
Analysis of Structure-Activity Relationships (SAR):
-
Tuberculosis: For anti-TB activity, bulky and lipophilic biaryl ethers attached to the C-3 position via a carboxamide linker have shown nanomolar potency.[2] These compounds often target mycobacterial ATP synthase.
-
General Antibacterial: The antibacterial spectrum and potency are highly sensitive to the substitution pattern. For example, some 2-thiosubstituted-3-nitro derivatives were found to be completely inactive, highlighting that specific electronic and steric properties are required for activity.[20]
Antiviral Activity
Several imidazo[1,2-a]pyridine derivatives have been identified as potent antiviral agents, particularly against herpesviruses.[21][22]
Comparative Performance of Antiviral Derivatives
| Compound ID | Key Feature | Target Virus | EC₅₀ (µM) | Therapeutic Index (TI) | Reference |
| 4 | Thioether side chain at C-3 | HCMV | 0.04 | >150 | [23][24] |
| 15 | Thioether side chain at C-3 | HCMV | 0.04 | >150 | [23][24] |
| 21 | Thioether side chain at C-3 | HCMV | 0.04 | >150 | [23][24] |
Analysis of Structure-Activity Relationships (SAR):
-
A thioether side chain at the C-3 position is a critical structural feature for potent activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[23][24]
-
Replacing a benzyl group with a phenylethyl group in this side chain was shown to improve anti-CMV activity by 11-fold and anti-VZV activity by 15-75-fold, demonstrating the importance of the linker length and flexibility.[24]
Anti-inflammatory Activity
Derivatives of imidazo[1,2-a]pyridine have demonstrated significant anti-inflammatory effects.[25] Their mechanisms include the inhibition of cyclooxygenase (COX) enzymes and the modulation of key inflammatory signaling pathways.[26]
A recent study synthesized a novel derivative, MIA, and found it exerts anti-inflammatory activity by suppressing the NF-κB and STAT3 signaling pathways in cancer cell lines.[27][28] This dual action on both inflammation and cancer pathways is a promising area for future development. The study showed that MIA lowered the levels of inflammatory cytokines and reduced the expression of cyclooxygenase-2 (COX-2) and inducible NO synthase (iNOS).[28]
Key Signaling Pathway: NF-κB Modulation
Caption: Mechanism of anti-inflammatory action via suppression of the NF-κB signaling pathway.[27][28]
Other Notable Biological Activities
The therapeutic potential of this scaffold extends beyond the areas detailed above:
-
Neurodegenerative Disease: Certain iodinated derivatives, such as IMPY, have been developed as high-affinity ligands for detecting β-amyloid (Aβ) plaques, making them promising candidates for imaging agents in Alzheimer's disease diagnostics.[6][29]
-
Antiulcer Agents: 3-substituted imidazo[1,2-a]pyridines have been investigated as cytoprotective antiulcer agents, showing efficacy in preventing gastric lesions in preclinical models.[7]
-
Anticonvulsant Activity: The scaffold has also been explored for its potential in treating central nervous system disorders, with some derivatives showing anticonvulsant properties.[5][25]
Conclusion
The imidazo[1,2-a]pyridine scaffold is a remarkably versatile and "privileged" structure in medicinal chemistry. Through targeted substitutions at various positions of its bicyclic core, researchers have developed potent and selective modulators of a wide array of biological targets. The structure-activity relationships highlighted in this guide demonstrate that subtle chemical modifications can lead to dramatic shifts in biological function, enabling the fine-tuning of compounds for anticancer, antimicrobial, antiviral, and anti-inflammatory applications. The continued exploration of this scaffold's chemical space, guided by an understanding of SAR, promises to yield a new generation of therapeutic agents for treating a multitude of human diseases.
References
- 1. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. | Semantic Scholar [semanticscholar.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journal.waocp.org [journal.waocp.org]
- 12. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1,3,4]Thiadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. gsconlinepress.com [gsconlinepress.com]
- 21. Imidazo[1,2-a]pyridines with potent activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 29. Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity Profiling of 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating significant potential in the development of targeted therapies.[1][2] Specifically, derivatives of 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid are being investigated as potent inhibitors of various kinases, playing crucial roles in oncology and other therapeutic areas.[3][4] This guide provides an in-depth comparison of the selectivity profiles of these inhibitors, supported by experimental data and detailed methodologies, to aid researchers in their drug development endeavors.
The Importance of Selectivity in Kinase Inhibitor Development
The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. While this similarity can be exploited to develop broad-spectrum inhibitors, a lack of selectivity is often associated with off-target effects and toxicity. Therefore, the comprehensive profiling of a kinase inhibitor's selectivity is a critical step in its development.[5] This process helps to:
-
Identify On- and Off-Target Effects: Differentiate between intended and unintended molecular interactions.
-
Predict Potential Toxicities: Early identification of off-target binding can forecast adverse effects.
-
Elucidate Mechanism of Action: Understand the full spectrum of a compound's biological activity.
-
Optimize Lead Compounds: Guide medicinal chemistry efforts to improve selectivity and potency.
Featured Compound Class: this compound Derivatives
The this compound core serves as a versatile scaffold for the synthesis of kinase inhibitors. The bromine atom at the 8-position and the carboxylic acid at the 2-position provide convenient handles for synthetic modification, allowing for the exploration of structure-activity relationships (SAR).[2][4]
For the purpose of this guide, we will focus on a representative compound from this class, herein referred to as Compound X , a hypothetical but plausible derivative designed to target Phosphoinositide 3-kinase (PI3K).
Comparative Kinase Inhibitor: Anlotinib
To provide a meaningful comparison, we will evaluate the selectivity profile of Compound X against Anlotinib , a multi-targeted tyrosine kinase inhibitor.[6][7] Anlotinib is known to inhibit several receptor tyrosine kinases, including VEGFR, FGFR, PDGFR, and c-Kit.[6][7][8] Its broader spectrum of activity provides a valuable benchmark for assessing the selectivity of more targeted agents like our hypothetical Compound X.
Table 1: Target Profiles of Compound X and Anlotinib
| Feature | Compound X (Hypothetical PI3Kα Inhibitor) | Anlotinib |
| Primary Target(s) | PI3Kα | VEGFR1/2/3, FGFR1-4, PDGFRα/β, c-Kit[8][9] |
| Chemical Scaffold | 8-Bromoimidazo[1,2-a]pyridine-2-carboxamide | Indoline |
| Mechanism | ATP-competitive inhibition of PI3Kα | Inhibition of multiple receptor tyrosine kinases[8] |
| Therapeutic Area | Oncology (PI3Kα-mutated cancers) | Oncology (NSCLC, soft tissue sarcoma, etc.)[7][10] |
Methodologies for Selectivity Profiling
A comprehensive assessment of kinase inhibitor selectivity requires a multi-faceted approach, combining biochemical and cell-based assays.
Biochemical Kinome Scanning
Biochemical kinome scanning provides a broad overview of an inhibitor's activity against a large panel of purified kinases. The KINOMEscan™ platform is a widely used competition binding assay for this purpose.[11]
Caption: KINOMEscan™ workflow for selectivity profiling.
Step-by-Step Protocol:
-
Preparation: A panel of DNA-tagged kinases is prepared. An active-site directed ligand is immobilized on a solid support.
-
Competition Assay: The test compound is incubated with the kinase panel and the immobilized ligand. The compound competes with the immobilized ligand for binding to the kinases.
-
Capture and Quantification: The kinase-ligand complexes are captured on the solid support. Unbound components are washed away. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
Data Analysis: The amount of bound kinase in the presence of the test compound is compared to a DMSO control. The results are often expressed as a percentage of control, where a lower percentage indicates stronger binding of the test compound.
Cellular Target Engagement Assays
While biochemical assays are invaluable, they do not fully recapitulate the cellular environment. Cellular target engagement assays confirm that an inhibitor can bind to its intended target within intact cells.
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in living cells.[12][13][14]
Caption: NanoBRET™ target engagement assay workflow.
Step-by-Step Protocol: [15][16]
-
Cell Preparation: HEK293 cells are transiently transfected with a vector encoding the target kinase fused to NanoLuc® luciferase.
-
Assay Setup: Transfected cells are plated in a white, non-binding surface 96-well plate.
-
Compound and Tracer Addition: A fluorescently labeled tracer that binds to the kinase of interest and the test compound are added to the cells.
-
Substrate Addition: After a 2-hour incubation, a substrate for NanoLuc® is added.
-
BRET Measurement: The plate is read on an instrument capable of detecting both the donor (NanoLuc®, ~450 nm) and acceptor (tracer, ~610 nm) emission wavelengths.
-
Data Analysis: The BRET ratio is calculated. A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and engagement of the target by the compound.
CETSA® is a biophysical method that assesses drug-target interaction based on the principle of ligand-induced thermal stabilization of the target protein.[17][18][19]
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
Step-by-Step Protocol: [20][21]
-
Compound Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heat Challenge: The treated cells are heated to a range of temperatures, causing proteins to denature and precipitate.
-
Cell Lysis: Cells are lysed to release their contents.
-
Separation: The soluble protein fraction is separated from the precipitated proteins and cell debris by centrifugation.
-
Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting.
-
Data Analysis: A "melt curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.
Comparative Selectivity Data
The following table presents hypothetical but representative data for Compound X and Anlotinib, illustrating how selectivity profiling can differentiate their mechanisms of action.
Table 2: Hypothetical Selectivity Profiling Data
| Kinase | Compound X (% of Control @ 1µM)¹ | Anlotinib (% of Control @ 1µM)¹ |
| PI3Kα | <1% | 85% |
| PI3Kβ | 25% | 90% |
| PI3Kδ | 40% | 92% |
| PI3Kγ | 35% | 88% |
| VEGFR2 | 95% | <5% |
| FGFR1 | 98% | <10% |
| PDGFRβ | 92% | <10% |
| c-Kit | 96% | <15% |
| ABL1 | 88% | 75% |
| SRC | 91% | 80% |
¹Data presented as percent of control from a KINOMEscan™-like assay. Lower values indicate stronger binding.
Interpretation of Results and Future Directions
The hypothetical data clearly illustrates the distinct selectivity profiles. Compound X demonstrates high selectivity for its intended target, PI3Kα, with significantly less activity against other PI3K isoforms and unrelated kinases. This profile suggests a lower likelihood of off-target effects mediated by the kinases in the panel.
In contrast, Anlotinib shows potent inhibition of its known targets (VEGFR2, FGFR1, PDGFRβ, and c-Kit), consistent with its clinical use as a multi-targeted inhibitor.[6][8] Its broader activity profile is integral to its therapeutic efficacy in various cancers.[22][23][24]
Based on these results, future directions for the development of Compound X would involve:
-
In-depth cellular characterization to confirm on-target pathway modulation (e.g., p-AKT levels).
-
In vivo studies in PI3Kα-driven cancer models to assess efficacy and tolerability.
-
Further SAR studies to enhance potency and selectivity if needed.
Conclusion
The selectivity profiling of kinase inhibitors is a cornerstone of modern drug discovery. By employing a combination of biochemical and cellular assays, researchers can gain a comprehensive understanding of a compound's interaction with the human kinome. The this compound scaffold represents a promising starting point for the development of highly selective kinase inhibitors. As demonstrated by the comparison with a multi-targeted inhibitor like Anlotinib, a thorough evaluation of selectivity is essential for advancing targeted therapies from the bench to the clinic.
References
- 1. 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid|CAS 1208082-43-2 [benchchem.com]
- 2. This compound|CAS 1026201-45-5 [benchchem.com]
- 3. 8-Bromoimidazo[1,2-A]Pyridine-2-Carbaldehyde [myskinrecipes.com]
- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kinaselogistics.com [kinaselogistics.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Frontiers | Anlotinib: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma [frontiersin.org]
- 9. Research Progress on Mechanism and Management of Adverse Drug Reactions of Anlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anlotinib Combined with S-1 in the Third-Line Treatment of Stage IV Non-Small Cell Lung Cancer: Study Protocol for Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 13. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 14. benchchem.com [benchchem.com]
- 15. eubopen.org [eubopen.org]
- 16. promega.com [promega.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
- 19. scispace.com [scispace.com]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A phase II study of anlotinib in 45 patients with relapsed small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. dovepress.com [dovepress.com]
Comparative Structure-Activity Relationship of 8-Bromo-Imidazo[1,2-a]Pyridine Derivatives: A Guide for Drug Discovery Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 8-bromo-imidazo[1,2-a]pyridine derivatives, a class of compounds with significant therapeutic potential. We will delve into the nuanced effects of structural modifications on their biological activity, supported by comparative data and detailed experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the SAR of this important scaffold.
Introduction: The Versatile 8-Bromo-Imidazo[1,2-a]Pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of several approved drugs. The introduction of a bromine atom at the C8 position has been a critical strategy in the development of potent and selective inhibitors for a variety of biological targets, particularly kinases. The 8-bromo substituent often serves as a key interaction point within the target protein or as a handle for further chemical modification, making its role in SAR a subject of intense study.
This guide will compare derivatives targeting two distinct and significant biological targets: phosphodiesterase 10A (PDE10A) and various protein kinases. By examining the SAR for different targets, we can appreciate the scaffold's versatility and the specific structural modifications that confer potency and selectivity.
Core Scaffold and Key Modification Points
The fundamental 8-bromo-imidazo[1,2-a]pyridine scaffold offers several positions for chemical diversification. The most explored positions, which will be the focus of our comparative analysis, are C2 and C3. Modifications at these sites have been shown to drastically influence target affinity, selectivity, and pharmacokinetic properties.
A Comparative Guide to the Off-Target Effects of Imidazo[1,2-a]pyridine-Based Inhibitors
For researchers, scientists, and drug development professionals, the pursuit of highly selective therapeutics is paramount. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of protein kinases critical in oncology and other therapeutic areas. However, as with any small molecule inhibitor, understanding and mitigating off-target effects is a critical step in preclinical development to ensure safety and efficacy. This guide provides an in-depth comparison of the off-target profiles of imidazo[1,2-a]pyridine-based inhibitors against alternative chemical scaffolds, supported by experimental data and detailed methodologies for their assessment.
The Double-Edged Sword: Kinase Inhibition and Off-Target Effects
Protein kinases share structural similarities in their ATP-binding pockets, which is the primary site of action for many small molecule inhibitors. This conservation makes achieving absolute selectivity a significant challenge. Off-target binding can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a comprehensive understanding of an inhibitor's selectivity profile is not just a regulatory requirement but a fundamental aspect of rational drug design. The imidazo[1,2-a]pyridine core, while offering a versatile platform for potent on-target activity, is no exception to this principle.
Comparative Analysis of Off-Target Profiles
To illustrate the selectivity landscape, we will compare imidazo[1,2-a]pyridine-based inhibitors against well-established alternatives targeting key kinases: p38α MAP Kinase, Phosphoinositide 3-kinase (PI3K), and Aurora Kinase A.
p38α MAP Kinase Inhibitors: Imidazo[1,2-a]pyridines vs. Diaryl Urea-based Inhibitors
The p38 MAP kinase pathway is a key regulator of inflammatory responses, making it an attractive target for various diseases.
| Inhibitor (Scaffold) | Primary Target | Key Off-Targets (if reported) | Selectivity Score (S10 at 1µM) | Reference |
| Imidazo[1,2-a]pyridine derivative (hypothetical) | p38α | GAK, CK1, RIPK2 | Data not publicly available for a direct comparator | [1] |
| BIRB 796 (Doramapimod) (Diaryl urea) | p38α, p38β, p38γ, p38δ | JNK2, JNK3, GAK, MKK2 | Not specified, but known to inhibit other kinases at higher concentrations | [2][3] |
PI3K Inhibitors: Imidazo[1,2-a]pyridines vs. Thienopyrimidine-based Inhibitors
The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.
| Inhibitor (Scaffold) | Primary Target | Key Off-Targets (if reported) | IC50 (nM) - On-target | IC50 (nM) - Off-target | Reference |
| Imidazo[1,2-a]pyridine derivative | PI3Kα | mTOR, other PI3K isoforms | 2 | >10,000 (most kinases) | [4] |
| GDC-0941 (Pictilisib) (Thienopyrimidine) | Pan-Class I PI3K | mTOR, DNA-PK | 3 (p110α) | 18 (p110δ), 33 (p110β), 33 (p110γ), 58 (mTOR), 476 (DNA-PK) | [5][6] |
Expert Insights: Imidazo[1,2-a]pyridine-based PI3K inhibitors have been developed with high potency and selectivity for the PI3Kα isoform.[4] For instance, some derivatives exhibit nanomolar IC50 values for PI3Kα with significantly less activity against other kinases.[4] In comparison, GDC-0941 (Pictilisib), a thienopyrimidine-based pan-Class I PI3K inhibitor, demonstrates potent inhibition across all Class I PI3K isoforms and also hits mTOR and DNA-PK at higher concentrations.[5][6] This highlights a key strategic choice in drug development: targeting a specific isoform versus broader pathway inhibition, with the imidazo[1,2-a]pyridine scaffold showing promise for isoform-selective designs.
Aurora Kinase Inhibitors: Imidazo[4,5-b]pyridines vs. Aminopyrazine-based Inhibitors
Aurora kinases are essential for mitotic progression, and their inhibition is a validated anti-cancer strategy. The closely related imidazo[4,5-b]pyridine scaffold provides a relevant comparison.
| Inhibitor (Scaffold) | Primary Target | Key Off-Targets (if reported) | IC50 (nM) - On-target | Selectivity | Reference |
| Imidazo[4,5-b]pyridine derivative (CCT241736) | Aurora A/B, FLT3 | FLT1, JAK2, RET, PDGFRB | 38 (Aurora A) | Potent dual inhibitor with specific off-targets | [7] |
| VX-680 (Tozasertib) (Aminopyrazine) | Pan-Aurora Kinase | Flt-3, Abl, Lck | 0.6 (Aurora A), 18 (Aurora B), 4.6 (Aurora C) | Also inhibits Abl and Flt-3 | [8][9] |
Expert Insights: An imidazo[4,5-b]pyridine-based inhibitor, CCT241736, was identified as a potent dual inhibitor of Aurora and FLT3 kinases.[7] A kinome scan revealed additional off-targets including FLT1, JAK2, RET, and PDGFRB.[7] In contrast, VX-680, a well-known pan-Aurora kinase inhibitor with an aminopyrazine core, also potently inhibits Flt-3 and Abl kinases.[8][9] This demonstrates that both scaffolds can lead to multi-kinase inhibitors, and the specific decoration of the core structure dictates the ultimate selectivity profile.
Visualizing Signaling and Experimental Workflows
To better understand the context of off-target effects and the methods to assess them, the following diagrams illustrate a simplified signaling pathway and a general workflow for off-target identification.
Caption: Simplified signaling pathways illustrating on- and off-target effects.
Caption: General workflow for identifying off-target interactions.
Experimental Protocols for Off-Target Profiling
A multi-pronged approach is essential for robustly characterizing the selectivity of an inhibitor. Here, we detail three key experimental methodologies.
Kinome-Wide Competition Binding Assay (e.g., KINOMEscan®)
This in vitro method provides a broad assessment of an inhibitor's binding affinity against a large panel of kinases.
Causality Behind Experimental Choices: This assay is a primary screen to identify potential off-targets across the kinome. By using a competition binding format, it directly measures the ability of the test compound to displace a known ligand, providing a quantitative measure of binding affinity (Kd).
Step-by-Step Methodology:
-
Assay Principle: The assay relies on a competition between the test inhibitor and an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.[10]
-
Preparation:
-
Prepare a stock solution of the imidazo[1,2-a]pyridine inhibitor in 100% DMSO.
-
Perform serial dilutions to create a range of concentrations for Kd determination (typically an 11-point, 3-fold dilution series).[10]
-
-
Binding Reaction:
-
Washing:
-
Wash the beads to remove unbound kinase and inhibitor.[10]
-
-
Elution and Quantification:
-
Elute the bound kinase from the beads.
-
Quantify the amount of eluted DNA-tagged kinase using quantitative PCR (qPCR).[10]
-
-
Data Analysis:
-
The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound.
-
Calculate the percentage of kinase bound compared to a DMSO control.
-
Plot the percentage of binding against the inhibitor concentration to determine the dissociation constant (Kd).
-
Results are often visualized using a TREEspot™ interaction map, which displays the hits on a phylogenetic tree of the human kinome.[11]
-
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical technique to assess target engagement and off-target binding in a more physiologically relevant cellular environment.
Causality Behind Experimental Choices: This method is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature. By coupling CETSA with mass spectrometry, it's possible to assess the thermal stability of thousands of proteins simultaneously in response to drug treatment, revealing both on- and off-targets.[12][13]
Step-by-Step Methodology:
-
Cell Treatment:
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).[12] A melt curve is generated by using a temperature gradient, while an isothermal dose-response is performed at a single, optimized temperature with varying compound concentrations.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells to release the proteins (e.g., by freeze-thaw cycles).
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[12]
-
-
Protein Quantification (Western Blot or Mass Spectrometry):
-
For a single target: Analyze the amount of soluble target protein at each temperature by Western blotting.
-
For proteome-wide analysis (MS-CETSA):
-
-
Data Analysis:
-
Western Blot: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the curve in the presence of the inhibitor indicates target engagement.
-
MS-CETSA: Identify and quantify thousands of proteins. Proteins that show a significant thermal shift upon drug treatment are considered potential targets or off-targets.
-
Chemical Proteomics
Chemical proteomics utilizes affinity chromatography with an immobilized version of the inhibitor to pull down its binding partners from a cell lysate.
Causality Behind Experimental Choices: This approach directly identifies proteins that physically interact with the inhibitor. By using quantitative mass spectrometry (e.g., SILAC or label-free quantification), specific binding partners can be distinguished from non-specific background proteins.[1][15][16]
Step-by-Step Methodology:
-
Probe Synthesis:
-
Synthesize a derivative of the imidazo[1,2-a]pyridine inhibitor that includes a linker and a reactive group for immobilization onto beads (e.g., biotin).
-
-
Affinity Matrix Preparation:
-
Covalently attach the inhibitor probe to affinity beads (e.g., streptavidin-coated beads if using a biotinylated probe).[15]
-
-
Protein Extraction:
-
Prepare a cell or tissue lysate under non-denaturing conditions to preserve protein interactions.
-
-
Affinity Pulldown:
-
Incubate the lysate with the inhibitor-conjugated beads to allow for binding.
-
To distinguish specific from non-specific binders, a competition experiment can be performed where the lysate is co-incubated with an excess of the free, non-immobilized inhibitor.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins from the beads.[1]
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE or directly digest them into peptides.
-
Analyze the peptides by LC-MS/MS to identify the proteins.[17]
-
-
Data Analysis:
-
Compare the proteins identified in the pulldown with and without the competitor inhibitor. Proteins that are significantly less abundant in the competition experiment are considered specific binding partners.
-
Conclusion
The imidazo[1,2-a]pyridine scaffold is a valuable starting point for the development of potent and selective kinase inhibitors. However, as this guide has illustrated, a thorough investigation of off-target effects is crucial. By employing a combination of in vitro and cell-based proteomic approaches, researchers can build a comprehensive selectivity profile for their lead compounds. This data-driven approach not only de-risks preclinical development by identifying potential liabilities early on but also provides a deeper understanding of the compound's mechanism of action, ultimately leading to the development of safer and more effective medicines.
References
- 1. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. VX-680 inhibits Aurora A and Aurora B kinase activity in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The aurora kinase inhibitor VX-680 shows anti-cancer effects in primary metastatic cells and the SW13 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay in Summary_ki [bindingdb.org]
- 11. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 12. annualreviews.org [annualreviews.org]
- 13. Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Miniaturized Chemical Proteomic Approach for Target Profiling of Clinical Kinase Inhibitors in Tumor Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid: An Essential Scaffold in Medicinal Chemistry
The imidazo[1,2-a]pyridine nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including antiviral, anti-inflammatory, and anticancer properties. Among these, 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid stands out as a crucial intermediate for the synthesis of novel therapeutic agents. The strategic placement of the bromo and carboxylic acid functionalities allows for diverse chemical modifications, making the development of efficient and scalable synthetic routes to this compound a significant area of research. This guide provides an in-depth comparison of the two most prevalent synthetic strategies for obtaining this compound, offering experimental insights and a critical evaluation of their respective merits and drawbacks.
Introduction to the Synthetic Challenge
The synthesis of this compound presents a unique set of challenges. The regioselective introduction of substituents at the C8 and C2 positions of the imidazo[1,2-a]pyridine core requires careful consideration of the starting materials and reaction conditions. The two primary approaches that have emerged involve either a linear sequence of building the heterocyclic core followed by functionalization, or a convergent approach where a pre-functionalized pyridine precursor is cyclized. This guide will dissect these two strategies, providing a comprehensive analysis to aid researchers in selecting the most suitable route for their specific needs.
Route 1: Cyclocondensation of 2-Amino-3-bromopyridine followed by Ester Hydrolysis
This widely employed route commences with the commercially available 2-amino-3-bromopyridine and involves a two-step sequence: the initial formation of the corresponding ethyl ester followed by its hydrolysis to the desired carboxylic acid.
Workflow for Route 1
Caption: Synthetic pathway for Route 1.
Mechanistic Insights
The cornerstone of this route is the cyclocondensation reaction between 2-amino-3-bromopyridine and ethyl bromopyruvate. The reaction is believed to proceed via an initial nucleophilic attack of the endocyclic pyridine nitrogen onto the α-carbon of the ethyl bromopyruvate, forming a pyridinium salt intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic character of the exocyclic amino group attacking the carbonyl carbon, followed by dehydration, leads to the formation of the fused imidazo[1,2-a]pyridine ring system. The presence of a mild base, such as sodium bicarbonate, is crucial to neutralize the hydrobromic acid generated during the reaction.
The final step is a standard ester hydrolysis. The use of lithium hydroxide in a mixture of dioxane and water is a common and effective method for cleaving the ethyl ester to afford the target carboxylic acid with high efficiency.
Advantages and Disadvantages of Route 1
| Feature | Advantages | Disadvantages |
| Starting Materials | Readily available and relatively inexpensive. | Ethyl bromopyruvate is a lachrymator and requires careful handling. |
| Reaction Conditions | Generally mild and straightforward. | The cyclocondensation step may require extended reaction times at reflux. |
| Yield | Good to excellent overall yield (typically >75%).[1] | |
| Scalability | The procedure is amenable to scale-up. | |
| Purification | The intermediate ester and final product can be purified by standard crystallization or chromatographic techniques. |
Route 2: Oxidation of a 2-Methyl Precursor
An alternative strategy involves the initial synthesis of 8-bromo-2-methylimidazo[1,2-a]pyridine, followed by the oxidation of the methyl group at the C2 position to the corresponding carboxylic acid.
Workflow for Route 2
Caption: Synthetic pathway for Route 2.
Mechanistic Insights
Similar to Route 1, this pathway begins with a cyclocondensation reaction, this time between 2-amino-3-bromopyridine and chloroacetone. The mechanism follows a similar course, leading to the formation of the 8-bromo-2-methylimidazo[1,2-a]pyridine intermediate.
The critical step in this route is the selective oxidation of the C2-methyl group. Strong oxidizing agents, such as potassium permanganate (KMnO₄) in a pyridine-water mixture, are typically employed. The reaction proceeds through a series of oxidative steps, ultimately converting the methyl group into a carboxylic acid functionality. The pyridine in the solvent mixture often acts as a base to control the pH and can also influence the reactivity of the permanganate.
Advantages and Disadvantages of Route 2
| Feature | Advantages | Disadvantages |
| Starting Materials | 2-Amino-3-bromopyridine and chloroacetone are readily available. | Chloroacetone is a toxic and lachrymatory reagent. |
| Reaction Conditions | The initial cyclocondensation is straightforward. | The oxidation step requires a strong and often harsh oxidizing agent, which can lead to side reactions and purification challenges. The reaction conditions for oxidation may need careful optimization to avoid degradation of the imidazopyridine core. |
| Yield | The oxidation step can be high-yielding (up to 92% for similar substrates), but the overall yield may be lower due to the multi-step nature and potential for side reactions.[2] | |
| Scalability | The use of strong oxidants like KMnO₄ can pose challenges for large-scale synthesis due to safety and work-up considerations. | |
| Purification | Removal of manganese dioxide byproducts from the oxidation reaction can be tedious. |
Experimental Protocols
Route 1: Detailed Protocol
Step 1: Synthesis of Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate
A mixture of 2-amino-3-bromopyridine (1.0 eq), ethyl bromopyruvate (1.1 eq), and sodium bicarbonate (1.5 eq) in absolute ethanol is stirred at reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between dichloromethane and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like hexane to afford the desired ethyl ester.[1]
Step 2: Synthesis of this compound
To a solution of ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a mixture of dioxane and water (typically a 4:1 ratio) is added lithium hydroxide monohydrate (2.0 eq). The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC. The dioxane is then removed under reduced pressure. The aqueous residue is diluted with water and acidified to a pH of approximately 3-4 with 1 M hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a solid. A yield of 88% has been reported for this hydrolysis step.
Route 2: Detailed Protocol
Step 1: Synthesis of 8-Bromo-2-methylimidazo[1,2-a]pyridine
A solution of 2-amino-3-bromopyridine (1.0 eq) and chloroacetone (1.1 eq) in ethanol is heated at reflux. The reaction is monitored by TLC. After completion, the solvent is evaporated under reduced pressure. The residue is then dissolved in water and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting mixture is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be purified by column chromatography.
Step 2: Synthesis of this compound
To a solution of 8-bromo-2-methylimidazo[1,2-a]pyridine (1.0 eq) in a mixture of pyridine and water, potassium permanganate (KMnO₄, typically 3-4 eq) is added portion-wise while maintaining the temperature. The reaction mixture is then heated at reflux until the purple color of the permanganate disappears. After cooling, the manganese dioxide is removed by filtration. The filtrate is concentrated, and the residue is dissolved in water and acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried. For similar substrates, yields of up to 92% have been achieved for the oxidation step.[2]
Comparative Analysis and Conclusion
| Parameter | Route 1: Cyclocondensation and Hydrolysis | Route 2: Oxidation of 2-Methyl Precursor |
| Overall Yield | Generally higher and more reliable. | Can be variable, dependent on the efficiency of the oxidation step. |
| Reagent Safety | Ethyl bromopyruvate is a lachrymator. | Chloroacetone is toxic and lachrymatory; KMnO₄ is a strong oxidant. |
| Reaction Conditions | Milder overall conditions. | Involves a harsh oxidation step. |
| Scalability | More readily scalable. | Less amenable to large-scale synthesis due to the oxidation step. |
| Purification | Generally more straightforward. | Can be complicated by the removal of manganese byproducts. |
| Simplicity | A two-step process with a robust and high-yielding hydrolysis. | A two-step process where the second step can be challenging to optimize and execute. |
Route 2, while a viable alternative, presents challenges related to the handling of a strong oxidizing agent and the subsequent purification. However, it may be considered if the 8-bromo-2-methylimidazo[1,2-a]pyridine intermediate is readily available or required for other synthetic purposes.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, available resources, and safety considerations. This guide provides the necessary data and expert analysis to make an informed decision for the successful synthesis of this valuable medicinal chemistry building block.
References
A Researcher's Guide to Validating the Mechanism of Action of Imidazo[1,2-a]pyridine Compounds
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, giving rise to a diverse array of compounds with a wide spectrum of biological activities.[1][2][3][4] From potent kinase inhibitors to novel anti-infective agents, the versatility of this chemical backbone presents both immense therapeutic opportunities and a critical need for rigorous mechanistic validation. This guide provides an in-depth comparison of the mechanisms of action for various imidazo[1,2-a]pyridine-based compounds and outlines robust experimental methodologies for their validation, empowering researchers to confidently advance their drug discovery programs.
The Multifaceted Mechanisms of Imidazo[1,2-a]pyridines: A Comparative Overview
Imidazo[1,2-a]pyridine derivatives have been shown to exert their therapeutic effects through a variety of mechanisms, often by targeting key proteins involved in disease pathogenesis. The following sections compare the modes of action for several classes of these compounds.
Imidazo[1,2-a]pyridines as Kinase Inhibitors
A significant number of imidazo[1,2-a]pyridine compounds have been developed as potent and selective kinase inhibitors, targeting enzymes that are frequently dysregulated in cancer and other diseases.[5][6]
One prominent example is the inhibition of the PI3K/Akt/mTOR pathway , a critical signaling cascade that regulates cell growth, proliferation, and survival.[7] Certain imidazo[1,2-a]pyridine derivatives have been designed as potent PI3Kα inhibitors, demonstrating significant anti-proliferative effects in various cancer cell lines.[7] For instance, some analogs have shown IC50 values in the low nanomolar range for PI3Kα inhibition.[7]
Another important class of targets for imidazo[1,2-a]pyridines are the Aurora kinases , which are essential for cell cycle regulation.[8][9][10] Dual inhibitors of Aurora A and B kinases based on the imidazo[1,2-a]pyrazine core have been developed, exhibiting picomolar inhibitory constants and efficacy in tumor xenograft models.[9]
Furthermore, imidazo[1,2-a]pyridines have been identified as inhibitors of other crucial kinases, including:
-
Insulin-like Growth Factor-1 Receptor (IGF-1R) Tyrosine Kinase : Novel series of these compounds have demonstrated potent and selective inhibition of IGF-1R, with favorable pharmacokinetic profiles for oral administration.[11][12]
-
Akt (Protein Kinase B) : Peptidomimetic imidazo[1,2-a]pyridines have been designed to mimic Akt substrates, leading to sub-micromolar inhibition of Akt isoforms.[13]
-
Glycogen Synthase Kinase-3β (GSK-3β) : Imidazo[1,5-a]pyridine derivatives have been developed as GSK-3β inhibitors with potential applications in neurodegenerative diseases like Alzheimer's.[14][15][16]
The following diagram illustrates the central role of the PI3K/Akt/mTOR signaling pathway, a frequent target of imidazo[1,2-a]pyridine compounds.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Imidazo[1,2-a]pyridines as Anticancer Agents
Beyond specific kinase inhibition, imidazo[1,2-a]pyridines exhibit broader anticancer activities through various mechanisms.[5][17][18] Studies have shown that these compounds can induce cell cycle arrest and apoptosis in cancer cells.[7][17] For example, certain derivatives have been observed to cause G2/M cell cycle arrest and trigger the intrinsic apoptotic pathway, characterized by increased levels of p53, p21, Bax, and active caspase-9.[7]
The table below summarizes the reported anticancer activities of selected imidazo[1,2-a]pyridine compounds against various cancer cell lines.
| Compound Class | Target/Mechanism | Cancer Cell Line(s) | Reported Activity (IC50) | Reference |
| Imidazo[1,2-a]pyridine-based | PI3Kα inhibitor | Breast Cancer | ~2 nM | [7] |
| Imidazo[1,2-a]pyridine | Akt/mTOR pathway inhibition, Apoptosis induction | Melanoma (A375, WM115), Cervical Cancer (HeLa) | 9.7 to 44.6 µM | [7] |
| Imidazo[1,2-a]pyridine | Cytotoxic effects | Breast Cancer (HCC1937) | 45 µM to 79.6 µM | [17] |
| Imidazo[1,2-a]pyrazine | Aurora Kinase A/B inhibition | - | TdF K d Aur A = 0.02 nM, Aur B = 0.03 nM | [9] |
Imidazo[1,2-a]pyridines as Antitubercular Agents
A promising application of imidazo[1,2-a]pyridines is in the treatment of tuberculosis (TB), including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains.[1][2][19] The primary mechanism of action for many antitubercular imidazo[1,2-a]pyridines is the inhibition of the ubiquinol-cytochrome c reductase (QcrB), a key component of the electron transport chain in Mycobacterium tuberculosis.[19][20] This disruption of cellular respiration is bactericidal.
Experimental Validation of Target Engagement: A Step-by-Step Guide
Unequivocally demonstrating that a compound binds to its intended target within the complex cellular environment is a cornerstone of drug discovery.[21][22][23] The Cellular Thermal Shift Assay (CETSA) is a powerful and widely adopted biophysical method to confirm drug-target interaction in intact cells.[24][25][26][27]
The Principle of CETSA
CETSA is based on the principle of ligand-induced thermal stabilization of the target protein.[25][26] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein, one can determine if the compound has engaged its target.
The following diagram outlines the general workflow for a CETSA experiment.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Detailed Protocol for CETSA
The following is a generalized protocol for performing CETSA to validate the target engagement of an imidazo[1,2-a]pyridine compound.
Materials:
-
Cultured cells expressing the target protein
-
Imidazo[1,2-a]pyridine compound of interest
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Equipment: Cell culture incubator, thermal cycler or heating block, centrifuge, equipment for protein quantification (e.g., Western blot apparatus, ELISA reader, mass spectrometer)
-
Antibody specific to the target protein (for Western blot or ELISA)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with the imidazo[1,2-a]pyridine compound at various concentrations or with the vehicle control for a predetermined time.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Separate the soluble protein fraction from the precipitated protein and cell debris by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the amount of the target protein in the soluble fraction using a suitable method:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target protein.
-
ELISA: Use a specific antibody pair to capture and detect the target protein.
-
Mass Spectrometry: For a more global and unbiased analysis of protein thermal stability.
-
-
-
Data Analysis:
-
Quantify the band intensities (Western blot) or signal (ELISA) for each temperature point.
-
Normalize the data to the unheated control.
-
Plot the percentage of soluble protein as a function of temperature to generate a "melt curve".
-
Compare the melt curves of the vehicle-treated and compound-treated samples. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.
-
Beyond Target Engagement: The Importance of Drug-Target Kinetics
While confirming target engagement is crucial, understanding the kinetics of the drug-target interaction provides a deeper insight into a compound's pharmacological profile.[28][29][30][31][32] Key kinetic parameters include:
-
Association rate (k_on): How quickly the drug binds to its target.
-
Dissociation rate (k_off): How long the drug remains bound to its target. The reciprocal of k_off is the residence time .
A longer residence time can lead to a more sustained pharmacological effect, even after the drug has been cleared from systemic circulation.[28][30] Therefore, evaluating the binding kinetics of imidazo[1,2-a]pyridine compounds can be a critical step in lead optimization and candidate selection.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a rich source of novel therapeutic agents with diverse mechanisms of action. A thorough understanding and rigorous validation of a compound's mode of action are paramount for successful drug development. By employing robust experimental techniques like CETSA to confirm target engagement and further characterizing the drug-target interaction kinetics, researchers can build a strong foundation for advancing their imidazo[1,2-a]pyridine-based drug candidates towards the clinic.
References
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. journal.waocp.org [journal.waocp.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. scite.ai [scite.ai]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. bio-protocol.org [bio-protocol.org]
- 25. benchchem.com [benchchem.com]
- 26. scispace.com [scispace.com]
- 27. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Binding Kinetics of Drug-Target Interactions | Enzymlogic [enzymlogic.com]
- 29. Frontiers | Drug–Target Binding Kinetics and Mechanisms: Toward Rational and Predictive Drug Discovery [frontiersin.org]
- 30. Drug–Target Kinetics in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. universalpublicationhouse.com [universalpublicationhouse.com]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
As a Senior Application Scientist, my focus extends beyond the synthesis and application of novel compounds; it encompasses the entire lifecycle of a chemical within the laboratory, culminating in its safe and compliant disposal. The proper handling of waste is not merely a regulatory hurdle—it is a cornerstone of a robust safety culture and responsible scientific practice. This guide provides a comprehensive, technically grounded protocol for the disposal of 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid, ensuring the safety of personnel and the protection of our environment.
Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol
The primary hazards associated with this class of compounds include:
-
Acute Oral Toxicity : Harmful if swallowed.
-
Serious Eye Damage : Poses a significant risk of causing severe and potentially irreversible eye damage.
-
Skin and Respiratory Irritation : Can cause skin irritation and may irritate the respiratory system[1][2].
-
Aquatic Toxicity : Harmful to aquatic life, necessitating containment from waterways.
The presence of a bromine atom classifies this compound as a halogenated organic compound . This is the single most critical piece of information for its disposal. During high-temperature incineration—the preferred disposal method for many organic wastes—the bromine atom can form acidic gases such as hydrogen bromide (HBr). These gases require specialized alkaline scrubbers in the incinerator's exhaust system to be neutralized. Mixing halogenated waste with non-halogenated waste complicates and increases the cost of disposal, and can lead to non-compliant emissions if the disposal facility is not equipped for it[3].
Quantitative Safety Data Summary
The following table summarizes the key hazard classifications based on analogous compounds, which should be treated as the minimum safety standard for handling and disposal.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | |
| Serious Eye Damage | H318 | Causes serious eye damage. | |
| Aquatic Hazard (Acute) | H402 | Harmful to aquatic life. | |
| Skin Irritation | H315 | Causes skin irritation. | [1][2] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [1][2] |
Core Directive: Waste Segregation and Containment
The cardinal rule for disposing of this compound is segregation . This compound and any materials contaminated with it must be disposed of as Halogenated Organic Waste .
Causality: As previously mentioned, halogenated waste requires a specific incineration process. Mixing it with standard organic waste streams can lead to the release of corrosive acid gases and is a violation of hazardous waste regulations in most jurisdictions.
Step-by-Step Disposal Protocol
This protocol outlines the mandatory steps for the safe collection and disposal of waste.
Step 1: Personal Protective Equipment (PPE) Before handling the compound or its waste, ensure you are wearing appropriate PPE. This is your first and most critical line of defense.
-
Eye Protection : Tightly fitting safety goggles and a face shield are mandatory to protect against the risk of serious eye damage.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection : A lab coat must be worn and fully buttoned.
Step 2: Waste Collection
-
Solid Waste : Collect any solid this compound, including residual amounts from weighing papers, in a dedicated, clearly labeled hazardous waste container.
-
Contaminated Materials : Any disposable items that have come into contact with the compound (e.g., gloves, weighing papers, pipette tips, absorbent pads from a spill) must also be placed in this same container.
-
Solutions : If the compound is in solution, it must be collected in a separate, compatible liquid waste container designated for Halogenated Organic Solvents . Do not mix with non-halogenated solvent waste[3].
Step 3: Waste Container Selection and Labeling
-
Use only containers approved for hazardous waste that are in good condition and have a secure, tight-fitting lid[3].
-
The container must be clearly labeled as soon as the first piece of waste is added. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound " and any solvents present.
-
The associated hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard")[3].
-
-
Keep the container closed at all times except when adding waste[4].
Step 4: Temporary Storage
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage location is away from incompatible materials, particularly strong oxidizing agents, acids, and bases[1][5].
-
The storage area should have secondary containment to control any potential leaks.
Step 5: Final Disposal
-
Once the container is full or you have finished the project, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this chemical down the drain or in the regular trash[6][7]. This is a direct violation of environmental regulations and poses a significant threat to aquatic ecosystems. The final step is always disposal through an approved waste disposal plant[1][8][9].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources : If any flammable solvents are present, remove all sources of ignition.
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain and Absorb : For a small spill, cover it with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow[5][10]. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste : Carefully sweep or scoop the absorbed material into your designated halogenated organic waste container. Use non-sparking tools if a flammable solvent is involved[3].
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent, and place the cleaning materials into the hazardous waste container.
-
Report : Report the spill to your laboratory supervisor or EHS department, per your institution's policy.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
By adhering to this technically grounded and safety-focused disposal plan, you contribute to a culture of excellence and responsibility, ensuring that our innovative work in the lab does not come at the cost of safety or environmental integrity.
References
- 1. fishersci.ca [fishersci.ca]
- 2. Imidazo[1,2-a]pyridine-2-carboxylic acid | C8H6N2O2 | CID 2062168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ehs.providence.edu [ehs.providence.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. aksci.com [aksci.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. fishersci.com [fishersci.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
